Magl-IN-9
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22F4N2O2S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[4-[[4-fluoro-3-[[4-(trifluoromethyl)-2-pyridinyl]sulfanyl]phenyl]methyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C25H22F4N2O2S/c26-21-5-4-17(13-22(21)34-23-15-19(6-9-30-23)25(27,28)29)12-16-7-10-31(11-8-16)24(33)18-2-1-3-20(32)14-18/h1-6,9,13-16,32H,7-8,10-12H2 |
InChI Key |
NOWSELGUBYFAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC(=C(C=C2)F)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of a Monoacylglycerol Lipase (MAGL) Inhibitor
Disclaimer: Initial searches for "Magl-IN-9" did not yield information on a specific, publicly documented monoacylglycerol lipase (MAGL) inhibitor with this designation. It is possible that this is an internal compound code, a misnomer, or a compound that has not been characterized in publicly available literature. Therefore, this guide will focus on a well-characterized and widely studied MAGL inhibitor, JZL184 , to fulfill the core requirements of the user request for an in-depth technical guide.
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system and peripheral tissues, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] The hydrolysis of 2-AG by MAGL yields arachidonic acid (AA) and glycerol.[2][3] This enzymatic action places MAGL at a critical intersection of two major signaling pathways: the endocannabinoid system and the eicosanoid system. Inhibition of MAGL presents a promising therapeutic strategy for a variety of pathological conditions, including neurodegenerative diseases, inflammation, pain, and cancer, by dually modulating these pathways.[4]
This technical guide provides a comprehensive overview of the mechanism of action of the potent and selective MAGL inhibitor, JZL184. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its biochemical and cellular effects, the experimental protocols used for its characterization, and its impact on key signaling cascades.
Core Mechanism of Action
JZL184 is an irreversible inhibitor of MAGL.[5] Its mechanism of action is centered on the covalent modification of the catalytic serine residue within the active site of the MAGL enzyme.[5] This covalent binding permanently inactivates the enzyme, preventing it from hydrolyzing its primary substrate, 2-AG.
The functional consequences of MAGL inhibition by JZL184 are twofold:
-
Enhancement of Endocannabinoid Signaling: By blocking the primary degradation pathway of 2-AG, JZL184 leads to a significant and sustained elevation of 2-AG levels in the brain and peripheral tissues.[1] Increased 2-AG availability results in enhanced activation of cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects, including analgesia, anxiolysis, and neuroprotection.[5]
-
Suppression of Eicosanoid Signaling: The hydrolysis of 2-AG by MAGL is a major source of arachidonic acid (AA), the precursor for the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[5] By inhibiting MAGL, JZL184 reduces the available pool of AA for downstream conversion by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby attenuating neuroinflammation.
Quantitative Data
The potency and selectivity of JZL184 have been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Parameter | Species | Value | Assay Conditions | Reference |
| IC50 | Mouse Brain Membranes | 8 nM | [³H]-2-oleoylglycerol hydrolysis assay | [5] |
| Selectivity | Mouse Brain Membranes | >400-fold vs. FAAH | Competitive activity-based protein profiling | [5] |
| In vivo 2-AG Elevation | Mouse Brain | ~8-fold increase | LC-MS/MS | [5] |
| In vivo AA Reduction | Mouse Brain | ~50% decrease | LC-MS/MS | [5] |
Signaling Pathways
The dual mechanism of action of JZL184 impacts two interconnected signaling pathways: the endocannabinoid pathway and the arachidonic acid cascade.
Experimental Protocols
The characterization of JZL184 involves several key experimental methodologies.
MAGL Activity Assay (Radiometric)
This assay measures the enzymatic activity of MAGL by quantifying the release of a radiolabeled product from a substrate.
Protocol:
-
Preparation of Brain Homogenates: Mouse brain tissue is homogenized in TME buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 3 mM MgCl2).
-
Incubation: Brain homogenates are pre-incubated with varying concentrations of JZL184 or vehicle (DMSO) for 30 minutes at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by adding [³H]-2-oleoylglycerol.
-
Reaction Termination: The reaction is stopped by the addition of a 1:1 mixture of chloroform and methanol.
-
Phase Separation: The aqueous and organic phases are separated by centrifugation.
-
Quantification: The amount of radiolabeled glycerol in the aqueous phase is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the selectivity of JZL184 for MAGL over other serine hydrolases in a complex proteome.
Protocol:
-
Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation.
-
Inhibitor Incubation: Proteomes are treated with JZL184 or vehicle for 30 minutes at 37°C.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added and incubated for 30 minutes at room temperature.
-
SDS-PAGE: The labeled proteins are separated by SDS-PAGE.
-
Visualization: The gel is scanned for fluorescence to visualize active serine hydrolases.
-
Analysis: Inhibition of MAGL is observed as a decrease in the fluorescence intensity of the corresponding protein band, while the intensity of other bands indicates off-target activity.
Lipidomics Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to quantify the in vivo levels of 2-AG and AA in tissues following JZL184 administration.
Protocol:
-
Tissue Collection: Brain or other tissues are collected from animals treated with JZL184 or vehicle.
-
Lipid Extraction: Lipids are extracted from the tissues using a modified Bligh-Dyer method with an organic solvent system (e.g., chloroform/methanol/water).
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography.
-
Mass Spectrometry Analysis: The separated lipids are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically quantify 2-AG and AA.
-
Data Analysis: The concentrations of 2-AG and AA are determined by comparing the peak areas to those of known standards.
Conclusion
JZL184 is a potent and selective irreversible inhibitor of MAGL that exerts its effects through a dual mechanism of action. By elevating 2-AG levels and reducing AA production, JZL184 enhances endocannabinoid signaling while simultaneously suppressing pro-inflammatory eicosanoid pathways. The experimental protocols detailed in this guide provide a framework for the characterization of MAGL inhibitors and the elucidation of their complex pharmacological effects. This in-depth understanding is crucial for the continued development of MAGL inhibitors as a promising class of therapeutics for a range of human diseases.
References
- 1. Inhibition of monoacylglycerol li... preview & related info | Mendeley [mendeley.com]
- 2. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 3. proteopedia.org [proteopedia.org]
- 4. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-9: A Technical Guide to a Selective Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Magl-IN-9, a potent and reversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which in turn modulates a variety of physiological and pathophysiological processes, including pain, inflammation, and neurodegeneration. This document details the mechanism of action of this compound, presents its known quantitative data, outlines relevant experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid system, a complex lipid signaling network that plays a significant role in regulating numerous physiological processes. MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] This action terminates 2-AG signaling at cannabinoid receptors (CB1 and CB2) and simultaneously provides a substrate (AA) for the synthesis of pro-inflammatory prostaglandins.[3][4] Given its central role in these pathways, MAGL has emerged as a promising therapeutic target for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and pain.[3]
This compound: A Selective MAGL Inhibitor
This compound is a potent and reversible inhibitor of MAGL. Its primary mechanism of action is the blockade of the enzyme's active site, thereby preventing the breakdown of 2-AG. This leads to an accumulation of 2-AG and a reduction in the levels of arachidonic acid and its downstream inflammatory metabolites.
Quantitative Data
The following table summarizes the available quantitative data for this compound. A comprehensive selectivity profile against other serine hydrolases such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing proteins 6 and 12 (ABHD6 and ABHD12) is critical for a thorough understanding of its off-target effects. While specific quantitative data for this compound's selectivity is not publicly available, the general importance of such profiling is well-established.[2]
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 2.7 nM | Not Specified | Enzymatic Assay | [5] |
Note: Further quantitative data, including Ki values and selectivity against other hydrolases, are essential for a complete characterization of this compound.
Signaling Pathways and Mechanism of Action
The inhibition of MAGL by this compound initiates a cascade of signaling events. The primary consequence is the elevation of 2-AG levels. This enhanced 2-AG signaling and the concurrent reduction in arachidonic acid and prostaglandins lead to the therapeutic potential of MAGL inhibitors.
Caption: Mechanism of this compound action.
Experimental Protocols
The characterization of this compound as a selective MAGL inhibitor requires a series of well-defined experimental protocols. The following sections detail the methodologies for key assays.
MAGL Enzymatic Activity Assay (Fluorometric)
This assay is used to determine the potency of inhibitors against MAGL.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent product upon cleavage)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of MAGL enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for MAGL enzymatic assay.
Selectivity Profiling against FAAH, ABHD6, and ABHD12
To determine the selectivity of this compound, similar enzymatic assays are performed using recombinant FAAH, ABHD6, and ABHD12 enzymes and their respective specific substrates. The IC50 values obtained for these enzymes are then compared to the IC50 for MAGL. A significantly higher IC50 for the other hydrolases indicates selectivity for MAGL.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor in a complex biological sample (e.g., cell lysate or tissue homogenate).
Materials:
-
Biological proteome (e.g., mouse brain lysate)
-
Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate probe with a reporter tag like rhodamine or biotin)
-
Test inhibitor (this compound)
-
SDS-PAGE gels and imaging system
Procedure:
-
Prepare proteome samples.
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound or vehicle control for a specified time.
-
Add the serine hydrolase ABP to each sample to label the active enzymes that were not inhibited by this compound.
-
Quench the labeling reaction.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence scanner (for fluorescent probes) or by western blot (for biotinylated probes).
-
The intensity of the band corresponding to MAGL will decrease with increasing concentrations of this compound, allowing for the determination of its potency and selectivity against other labeled serine hydrolases in the proteome.
Caption: Workflow for Activity-Based Protein Profiling.
In Vivo Target Engagement and Pharmacodynamic Studies
To assess the in vivo efficacy of this compound, animal models are utilized.
Procedure:
-
Administer this compound or vehicle to a cohort of animals (e.g., mice) at various doses.
-
At different time points post-administration, collect tissues of interest (e.g., brain, liver).
-
Homogenize the tissues and measure the levels of 2-AG and arachidonic acid using liquid chromatography-mass spectrometry (LC-MS).
-
A dose-dependent increase in 2-AG and a decrease in arachidonic acid levels would confirm in vivo target engagement and pharmacodynamic activity.[6]
Conclusion
This compound is a valuable research tool for investigating the role of MAGL and the endocannabinoid system in health and disease. Its high potency and reversible nature make it a compelling compound for further study. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other novel MAGL inhibitors. Future research should focus on obtaining a complete selectivity profile and further elucidating its in vivo efficacy and therapeutic potential.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Discovery of novel MAGL inhibitor with excellent brain penetration and oral bioavailability | BioWorld [bioworld.com]
In-Depth Technical Guide: The Effects of Magl-IN-9 on the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magl-IN-9 is a potent and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby amplifying endocannabinoid signaling. This technical guide provides a comprehensive overview of the effects of this compound on the endocannabinoid system, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Endocannabinoid System and Monoacylglycerol Lipase
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The system's main components are the cannabinoid receptors (CB1 and CB2), the endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them.
The most abundant endocannabinoid in the brain is 2-arachidonoylglycerol (2-AG), which acts as a full agonist at both CB1 and CB2 receptors. The signaling of 2-AG is tightly controlled by its rapid hydrolysis into arachidonic acid and glycerol, a process primarily catalyzed by monoacylglycerol lipase (MAGL). Inhibition of MAGL presents a therapeutic strategy to enhance 2-AG signaling in a spatially and temporally specific manner, offering potential advantages over direct-acting cannabinoid receptor agonists.
This compound: A Potent and Selective MAGL Inhibitor
This compound (also referred to as compound 16) is a novel, reversible inhibitor of MAGL. Its targeted action and high potency make it a valuable tool for studying the physiological and pathophysiological roles of the 2-AG signaling pathway.
Quantitative Data
The following table summarizes the in vitro potency and selectivity of this compound.
| Target | IC50 Value | Cell-Based IC50 | Selectivity |
| Monoacylglycerol Lipase (MAGL) | 2.7 nM[1][2][3][4] | 193 nM (in U937 cells)[5] | At 10 µM, selectively inhibits MAGL with no significant inhibition of FAAH, ABHD6, or ABHD12 in mouse brain membrane preparations.[5] |
IC50: Half-maximal inhibitory concentration. FAAH: Fatty Acid Amide Hydrolase. ABHD6: Abhydrolase Domain-Containing 6. ABHD12: Abhydrolase Domain-Containing 12.
Mechanism of Action
This compound functions by binding to the active site of the MAGL enzyme, preventing it from hydrolyzing its primary substrate, 2-AG. This inhibition leads to an accumulation of 2-AG in the vicinity of cannabinoid receptors, thereby enhancing their activation and downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and its effects on the endocannabinoid system.
MAGL Activity Assay (In Vitro)
This protocol is based on a fluorometric method to determine the inhibitory potency of compounds against MAGL.
Materials:
-
Recombinant human MAGL
-
MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate or a more specific substrate)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in MAGL Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a positive control (a known MAGL inhibitor).
-
Add recombinant human MAGL to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Serine Hydrolase Selectivity Profiling (Activity-Based Protein Profiling - ABPP)
This protocol utilizes a competitive activity-based protein profiling (ABPP) approach to assess the selectivity of this compound against other serine hydrolases.
Materials:
-
Mouse brain membrane proteome
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Incubate aliquots of the mouse brain membrane proteome with varying concentrations of this compound for a specified time.
-
Add the FP-Rh probe to each sample and incubate to allow for covalent labeling of active serine hydrolases.
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity of the bands corresponding to MAGL, FAAH, ABHD6, and ABHD12.
-
A decrease in fluorescence intensity for a specific enzyme in the presence of this compound indicates inhibition.
Quantification of 2-AG in Brain Tissue (In Vivo)
This protocol describes the measurement of 2-AG levels in brain tissue from animals treated with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound formulation for in vivo administration
-
Experimental animals (e.g., mice)
-
Brain homogenization buffer
-
Internal standard (e.g., 2-AG-d8)
-
Organic solvents for liquid-liquid or solid-phase extraction
-
LC-MS/MS system
Procedure:
-
Administer this compound or vehicle to the animals at the desired dose and route.
-
At a specified time point post-administration, euthanize the animals and rapidly dissect the brain tissue.
-
Immediately homogenize the brain tissue in ice-cold buffer containing the internal standard to quench enzymatic activity.
-
Extract the lipids from the homogenate using an appropriate method (e.g., liquid-liquid extraction with ethyl acetate/hexane).
-
Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system and perform quantification using a validated method with a standard curve.
-
Normalize the 2-AG levels to the amount of tissue and the internal standard.
Conclusion
This compound is a highly potent and selective reversible inhibitor of MAGL. Its ability to increase 2-AG levels without directly acting on cannabinoid receptors makes it a valuable pharmacological tool for investigating the endocannabinoid system. The data and protocols presented in this guide provide a foundation for further research into the therapeutic potential of this compound in a variety of disorders where enhancement of endocannabinoid tone is desirable. Further in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its efficacy in relevant disease models.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocannabinoid Hydrolase Inhibitors: Potential Novel Anxiolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Role of Magl-IN-9 and its Analogs in the Hydrolysis of 2-Arachidonoylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Magl-IN-9, a representative of the potent and selective class of O-hexafluoroisopropyl (HFIP) carbamate inhibitors of monoacylglycerol lipase (MAGL). Due to the limited public information on a compound specifically named "this compound," this guide will focus on the well-characterized and structurally analogous compound, KML29, to illustrate the core principles of this inhibitor class and its role in modulating the endocannabinoid system through the inhibition of 2-arachidonoylglycerol (2-AG) hydrolysis.
Introduction to Monoacylglycerol Lipase (MAGL) and 2-AG
Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling lipid in the central nervous system and peripheral tissues. 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Through these receptors, 2-AG modulates a wide array of physiological processes, including pain perception, inflammation, appetite, and mood.
The enzymatic hydrolysis of 2-AG by MAGL terminates its signaling and produces arachidonic acid (AA) and glycerol. Arachidonic acid is a precursor for the synthesis of prostaglandins and other eicosanoids, which are potent inflammatory mediators. Therefore, MAGL sits at a crucial intersection of the endocannabinoid and eicosanoid signaling pathways.
This compound Analogs: A Class of Potent and Selective MAGL Inhibitors
This compound belongs to the class of O-hexafluoroisopropyl (HFIP) carbamates. These compounds are irreversible inhibitors that covalently modify the catalytic serine residue in the active site of MAGL. The HFIP group is bioisosteric to the glycerol portion of 2-AG, contributing to the high potency and selectivity of these inhibitors.
Quantitative Data for the Representative Inhibitor KML29
The following tables summarize the quantitative data for KML29, a well-studied analog of this compound, demonstrating its potency and selectivity.
| In Vitro Potency of KML29 | |
| Target | IC50 (nM) |
| Human MAGL | 5.9 |
| Mouse MAGL | ~6 |
| Rat MAGL | ~20 |
| In Vitro Selectivity of KML29 | |
| Off-Target | Activity/Inhibition |
| Human FAAH | No detectable inhibition |
| Mouse FAAH | No detectable inhibition |
| Rat FAAH | No detectable inhibition |
| ABHD6 | Minimal inhibition |
Signaling Pathways Modulated by this compound Analogs
Inhibition of MAGL by compounds like KML29 leads to a significant increase in the levels of 2-AG in the brain and other tissues. This elevation in 2-AG enhances the activation of CB1 and CB2 receptors, leading to various downstream effects. Concurrently, the reduction in arachidonic acid production dampens the pro-inflammatory eicosanoid signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of MAGL inhibitors.
In Vitro MAGL Activity Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol is a standard method to determine the potency and selectivity of MAGL inhibitors.
Preclinical Profile of Magl-IN-9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Magl-IN-9, also identified as compound 16 in the scientific literature, is a potent and reversible inhibitor of monoacylglycerol lipase (MAGL).[1][2][3][4] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its biochemical activity, selectivity, and in vitro experimental protocols as detailed in the primary research.
Quantitative Data Summary
The primary inhibitory activity of this compound against MAGL has been quantified, along with its selectivity against other related enzymes. This data is crucial for assessing its potential as a specific therapeutic agent.
| Target Enzyme | IC50 (nM) | Cell Line/Preparation |
| Monoacylglycerol Lipase (MAGL) | 2.7 | Not Specified |
| Monoacylglycerol Lipase (MAGL) | 193 | U973 cells |
| Fatty Acid Amide Hydrolase (FAAH) | >10,000 | Mouse brain membrane |
| abhydrolase domain-containing 6 (ABHD6) | >10,000 | Mouse brain membrane |
| abhydrolase domain-containing 12 (ABHD12) | >10,000 | Mouse brain membrane |
Table 1: In vitro inhibitory potency and selectivity of this compound.[1][5]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vitro MAGL Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAGL.
Methodology:
-
Enzyme Source: Mouse brain membrane preparations were utilized as the source of MAGL and other serine hydrolases.[3][5]
-
Inhibitor Concentration: this compound was tested at a concentration of 10 µM.[3][5]
-
Incubation: The inhibitor was incubated with the enzyme preparation for 25 minutes.[3][5]
-
Activity Measurement: The remaining MAGL activity was measured to determine the extent of inhibition. The specific method for measuring enzyme activity is not detailed in the available abstracts.
-
Selectivity Assessment: To assess selectivity, the same concentration of this compound was tested against other serine hydrolases, namely FAAH, ABHD6, and ABHD12, under the same experimental conditions.[3][5]
Cell-Based MAGL Inhibition Assay
Objective: To determine the IC50 of this compound in a cellular context.
Methodology:
-
Cell Line: U973 cells were used for this assay.[5]
-
Inhibitor Treatment: Cells were treated with varying concentrations of this compound.
-
Inhibition Measurement: The inhibition of MAGL activity within the U973 cells was quantified to determine the IC50 value. The specific methodology for measuring intracellular MAGL activity is not provided in the available abstracts.
Reversibility Assays
Objective: To characterize the mechanism of MAGL inhibition by this compound.
Methodology:
-
Preincubation and Dilution Tests: The reversible nature of this compound's inhibition of MAGL was confirmed through preincubation and dilution experiments.[5] The specific protocols for these tests are not detailed in the available abstracts but generally involve pre-incubating the enzyme with the inhibitor and then measuring the recovery of enzyme activity after significant dilution.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of the MAGL enzyme. This intervention has direct consequences on the endocannabinoid signaling pathway.
MAGL Inhibition Signaling Pathway
The following diagram illustrates the established signaling pathway affected by the inhibition of MAGL.
Caption: MAGL inhibition by this compound increases 2-AG levels.
General Experimental Workflow for In Vitro MAGL Inhibitor Screening
This diagram outlines a typical workflow for the initial screening and characterization of a MAGL inhibitor like this compound.
Caption: Workflow for preclinical evaluation of this compound.
Disclaimer: This document is based on publicly available information from abstracts and supplier data sheets. A complete analysis would require access to the full-text scientific literature. The experimental protocols provided are based on the limited details available and may not be exhaustive.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors [air.unimi.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Magl-IN-9: A Technical Guide for Cancer Cell Proliferation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-9, also identified as compound 16, is a potent, reversible, and selective inhibitor of monoacylglycerol lipase (MAGL) with a reported IC50 value of 2.7 nM.[1][2] MAGL is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] In the context of oncology, MAGL is frequently overexpressed in aggressive cancer cells and tumors.[4][5] This heightened expression is linked to a lipogenic phenotype that supports cancer pathogenesis by regulating a network of fatty acids and oncogenic signaling lipids.[6][7] Inhibition of MAGL has been shown to decrease cancer cell migration, invasion, and tumor growth, making it a promising target for cancer therapy.[4][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in cancer cell proliferation research.
Core Concepts: Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the enzymatic activity of monoacylglycerol lipase (MAGL). This inhibition leads to two primary downstream effects that counteract cancer progression:
-
Disruption of the Fatty Acid Network: MAGL is a critical regulator of free fatty acid (FFA) levels in aggressive cancer cells.[6] By hydrolyzing monoacylglycerols, MAGL provides a steady supply of FFAs that are utilized for the synthesis of pro-tumorigenic signaling molecules, such as lysophosphatidic acid (LPA) and prostaglandins (e.g., PGE2).[7] These molecules are known to promote cancer cell migration, invasion, and survival. This compound, by blocking MAGL, reduces the availability of these essential building blocks, thereby attenuating oncogenic signaling.
-
Modulation of the Endocannabinoid System: In some cancer types, the anti-tumor effects of MAGL inhibition are also mediated by the accumulation of its substrate, the endocannabinoid 2-arachidonoylglycerol (2-AG).[9] 2-AG can activate cannabinoid receptors (CB1 and CB2), which have been shown in some contexts to have anti-proliferative and pro-apoptotic effects on cancer cells.[8]
Quantitative Data
The following table summarizes the known quantitative data for this compound and related potent, reversible MAGL inhibitors.
| Compound | Target | IC50 (nM) | Inhibition Type | Cell Line/System | Reference |
| This compound (Compound 16) | MAGL | 2.7 | Reversible | Not Specified | [1][2] |
| Compound 13 | MAGL | 2.0 | Reversible, Competitive | Isolated Enzyme | [4] |
Signaling Pathways
The inhibition of MAGL by this compound primarily impacts the fatty acid metabolism pathway, which is intricately linked to oncogenic signaling. A simplified representation of this pathway is provided below.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on cancer cell proliferation, migration, and invasion.
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution in 25% methanol
-
Methanol
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the PFA and wash the wells twice with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[9]
-
Washing: Gently wash the plate with water until the water runs clear.
-
Solubilization: Air dry the plate completely. Add 100 µL of methanol to each well to solubilize the stain.[9]
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Transwell Migration and Invasion Assay
This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
4% Paraformaldehyde (PFA)
-
0.5% Crystal Violet solution
Procedure:
-
Insert Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the top of the Transwell inserts. Allow the Matrigel to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound (and a vehicle control). Seed 50,000 - 100,000 cells in 200 µL into the upper chamber of the Transwell inserts.
-
Chemoattraction: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours, depending on the cell line's migratory/invasive capacity.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[10]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% PFA for 15 minutes. Stain with 0.5% crystal violet for 20 minutes.[11]
-
Quantification: Gently wash the inserts with water. Allow to air dry. Count the number of stained cells in several random fields under a microscope.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay determines the effect of this compound on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
6-well tissue culture plates
-
Agar
-
2X complete cell culture medium
-
This compound
-
Sterile water
Procedure:
-
Bottom Agar Layer: Prepare a 1% agar solution in sterile water and a 2X complete medium. Mix equal volumes to create a 0.5% agar medium solution. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.[1]
-
Cell Layer: Prepare a 0.6% agar solution and a 2X complete medium. Trypsinize and count the cells. Suspend the cells in the 2X medium at a density of 10,000 cells per mL. Mix the cell suspension with the 0.6% agar solution and the 2X medium containing various concentrations of this compound to achieve a final agar concentration of 0.3% and the desired inhibitor concentrations.
-
Plating: Carefully layer 1 mL of the cell/agar mixture on top of the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks. Add 100 µL of complete medium (with or without this compound) to each well every 2-3 days to prevent drying.
-
Staining and Quantification: After colonies have formed, stain them with a solution of p-iodonitrotetrazolium violet (INT) or crystal violet. Count the number and size of colonies using a microscope.
Experimental Workflow Diagram
Conclusion
This compound is a potent and reversible inhibitor of MAGL that holds significant promise as a tool for cancer research and as a potential therapeutic agent. By disrupting the fatty acid metabolism that fuels aggressive cancer phenotypes, this compound offers a targeted approach to inhibiting cancer cell proliferation, migration, and invasion. The experimental protocols provided in this guide offer a starting point for researchers to investigate the efficacy of this compound in various cancer models. Further research into the specific signaling pathways modulated by this compound in different cancer contexts will be crucial for its future development and clinical application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. corning.com [corning.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Potential of Small‐Molecule Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase [ouci.dntb.gov.ua]
- 9. m.youtube.com [m.youtube.com]
- 10. dovepress.com [dovepress.com]
- 11. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
Investigating Monoacylglycerol Lipase (MAGL) Inhibitors in Preclinical Models of Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. The endocannabinoid system, particularly the modulation of 2-arachidonoylglycerol (2-AG) levels, has emerged as a promising avenue for novel analgesic development. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-AG. Inhibition of MAGL elevates 2-AG levels, thereby enhancing endocannabinoid signaling and producing analgesic effects in various preclinical pain models. This technical guide provides an in-depth overview of the investigation of MAGL inhibitors in models of neuropathic pain, with a focus on the well-characterized compounds JZL184 and MJN110. While the initial query included "Magl-IN-9," a comprehensive literature search yielded no specific data for this compound in the context of neuropathic pain. Therefore, this document will focus on the extensive available data for JZL184 and MJN110 as representative MAGL inhibitors.
Introduction to MAGL Inhibition for Neuropathic Pain
Neuropathic pain is characterized by spontaneous pain, allodynia (pain from a normally non-painful stimulus), and hyperalgesia (exaggerated pain from a painful stimulus). Current treatments often provide inadequate relief and are associated with significant side effects. The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (like 2-AG and anandamide), and metabolic enzymes, plays a crucial role in modulating pain and inflammation.[1][2]
MAGL is a serine hydrolase that breaks down the endocannabinoid 2-AG into arachidonic acid (AA) and glycerol.[1] By inhibiting MAGL, the levels of 2-AG are increased in both the central and peripheral nervous systems.[1] This leads to enhanced activation of CB1 and CB2 receptors, which are key to mediating analgesia.[1][3] Preclinical studies have consistently demonstrated the efficacy of MAGL inhibitors in reducing pain-like behaviors in rodent models of neuropathic pain.[3][4]
Key MAGL Inhibitors in Neuropathic Pain Research
Two of the most extensively studied MAGL inhibitors in the context of neuropathic pain are JZL184 and MJN110.
-
JZL184: A potent and selective irreversible inhibitor of MAGL. It has been shown to effectively reduce mechanical and cold allodynia in various neuropathic pain models.[4][5]
-
MJN110: A selective MAGL inhibitor with improved pharmacokinetic properties compared to JZL184. It has also demonstrated robust analgesic effects in preclinical models.
Preclinical Models of Neuropathic Pain
The following experimental models are commonly used to induce neuropathic pain in rodents and evaluate the efficacy of MAGL inhibitors.
Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.
-
Experimental Protocol:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb. The incision is then closed in layers.
-
Sham Control: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Paclitaxel Model
Paclitaxel, a commonly used chemotherapeutic agent, often induces peripheral neuropathy.
-
Experimental Protocol:
-
Drug Administration: Paclitaxel is typically dissolved in a suitable vehicle (e.g., a mixture of Cremophor EL and ethanol, then diluted in saline). It is administered to rodents (mice or rats) via intraperitoneal (i.p.) or intravenous (i.v.) injections. A common dosing regimen is four alternating daily doses.
-
Vehicle Control: Control animals receive injections of the vehicle solution following the same schedule.
-
Development of Neuropathy: Pain-like behaviors typically develop within a week of the first paclitaxel injection and can persist for several weeks.
-
Behavioral Assessment of Neuropathic Pain
Mechanical Allodynia
Mechanical allodynia is assessed using the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.
-
Experimental Protocol:
-
Acclimation: Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed against the paw until it bends.
-
Response: A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the stimulus.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. The filament that elicits a response is followed by the next weaker filament, and a lack of response is followed by the next stronger filament. This is repeated until a pattern of responses is established, and the 50% withdrawal threshold is calculated.
-
Cold Allodynia
Cold allodynia is measured by the response to a non-noxious cold stimulus, typically using the acetone test.
-
Experimental Protocol:
-
Acclimation: Animals are placed in individual chambers on a mesh floor and allowed to acclimate.
-
Stimulation: A drop of acetone is applied to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.
-
Response: The animal's response is observed for a set period (e.g., 1 minute) following the application of acetone. Responses can be scored based on their duration and intensity (e.g., quick withdrawal, flinching, licking of the paw). The frequency or duration of paw withdrawal is recorded.
-
Quantitative Data on MAGL Inhibitors in Neuropathic Pain Models
The following tables summarize the quantitative data from studies investigating JZL184 and MJN110 in rodent models of neuropathic pain.
| Compound | Pain Model | Species | Route of Administration | ED₅₀ (mg/kg) | Outcome Measure | Reference |
| JZL184 | CCI | Mouse | i.p. | 8.04 | Mechanical Allodynia | [5] |
| JZL184 | CCI | Mouse | i.p. | 4.13 | Cold Allodynia | [5] |
| JZL184 | Paclitaxel-induced | Mouse | i.p. | 8.4 (5.2-13.6) | Mechanical Allodynia | [4] |
| MJN110 | Paclitaxel-induced | Mouse | i.p. | 1.8 (1.0-3.3) | Mechanical Allodynia | [4] |
| MJN110 | CCI | Mouse | i.p. | 0.43 (0.23-0.79) | Mechanical Allodynia | [6] |
Table 1: ED₅₀ Values of MAGL Inhibitors in Neuropathic Pain Models
| Compound | Pain Model | Species | Dose (mg/kg) | Effect on Inflammatory Mediators | Reference |
| JZL184 (with Diclofenac) | CCI | Mouse | Subthreshold doses | Reduced PGE₂ and PGF₂α in spinal cord | [7] |
| MJN110 | Paclitaxel-induced | Mouse | Not specified | Reduced MCP-1 and phospho-p38 MAPK in dorsal root ganglia and MCP-1 in spinal dorsal horn | [4] |
Table 2: Effects of MAGL Inhibitors on Inflammatory Mediators
Signaling Pathways and Experimental Workflows
Signaling Pathway of MAGL Inhibition in Neuropathic Pain
Inhibition of MAGL leads to an accumulation of 2-AG, which then activates presynaptic CB1 receptors and CB2 receptors on immune cells, such as microglia.[1][8] Activation of CB1 receptors inhibits neurotransmitter release, reducing neuronal hyperexcitability.[9] Activation of CB2 receptors on microglia modulates their activity, leading to a decrease in the release of pro-inflammatory cytokines and a reduction in neuroinflammation.[8][10]
Caption: Signaling pathway of MAGL inhibition in neuropathic pain.
Experimental Workflow for Investigating MAGL Inhibitors
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a MAGL inhibitor in a preclinical model of neuropathic pain.
Caption: Experimental workflow for preclinical evaluation.
Conclusion
The inhibition of MAGL presents a compelling therapeutic strategy for the management of neuropathic pain. By elevating the levels of the endogenous cannabinoid 2-AG, MAGL inhibitors like JZL184 and MJN110 effectively attenuate pain-like behaviors in robust preclinical models of neuropathic pain. The mechanism of action involves the activation of both CB1 and CB2 receptors, leading to a dual effect of reducing neuronal hyperexcitability and suppressing neuroinflammation. The data summarized in this guide highlight the significant potential of MAGL inhibitors as a novel class of analgesics. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients suffering from neuropathic pain. While "this compound" was the initial focus, the lack of available data underscores the prominence of JZL184 and MJN110 in this field of research. Future investigations may shed light on the therapeutic potential of other novel MAGL inhibitors.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cannabinoid - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol Lipase Inhibitors Reverse Paclitaxel-Induced Nociceptive Behavior and Proinflammatory Markers in a Mouse Model of Chemotherapy-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. the-selective-monoacylglycerol-lipase-inhibitor-mjn110-produces-opioid-sparing-effects-in-a-mouse-neuropathic-pain-model - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Microglial Cannabinoid CB2 Receptors in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 10. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Monoacylglycerol Lipase Inhibition on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of MAGL in the Arachidonic Acid Cascade
Monoacylglycerol lipase (MAGL) is a key enzyme that links the endocannabinoid and eicosanoid signaling pathways.[1][2] Its primary substrate is the endocannabinoid 2-arachidonoylglycerol (2-AG), which it hydrolyzes into arachidonic acid (AA) and glycerol.[3][4] Arachidonic acid is a polyunsaturated fatty acid that serves as the precursor for a wide array of bioactive lipid mediators known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[5][6]
The synthesis of prostaglandins from arachidonic acid is initiated by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2), which is then further metabolized by specific synthases into various prostaglandins (e.g., PGE2, PGD2, PGF2α) that mediate a diverse range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[7][8]
MAGL inhibitors are a class of compounds that block the activity of the MAGL enzyme.[9] By doing so, they prevent the breakdown of 2-AG, leading to two primary downstream effects: an elevation in the levels of 2-AG, which enhances cannabinoid receptor signaling, and a reduction in the pool of free arachidonic acid available for prostaglandin synthesis.[1][9] This reduction in prostaglandin production is the central focus of this guide.
Signaling Pathway: MAGL Inhibition and Prostaglandin Synthesis
The inhibition of MAGL directly impacts the arachidonic acid cascade, leading to a reduction in prostaglandin synthesis. The following diagram illustrates this signaling pathway.
Caption: Inhibition of MAGL by this compound blocks the hydrolysis of 2-AG, reducing arachidonic acid and subsequent prostaglandin synthesis.
Quantitative Data: Efficacy of Representative MAGL Inhibitors
Due to the limited availability of public data for "this compound," this section presents quantitative data for the well-studied MAGL inhibitors JZL184 and MJN110 to exemplify the potency and effects of this inhibitor class.
| Inhibitor | Target | IC50 (nM) | Effect on Arachidonic Acid (AA) Levels | Effect on Prostaglandin (PG) Levels | Reference |
| JZL184 | human MAGL | 8 | Reduced in brain tissue | Reduced PGE2 and PGD2 in some inflammatory models | [10][11] |
| MJN110 | human MAGL | 3.6 | Reduced in TBI mouse brain | Reduced PGE2 in TBI mouse brain | [4][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of MAGL inhibitors on prostaglandin synthesis.
In Vitro MAGL Activity Assay
This protocol is designed to determine the inhibitory potency (IC50) of a compound against MAGL.
Workflow Diagram:
Caption: Experimental workflow for determining the IC50 of a MAGL inhibitor.
Methodology:
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Dilute the MAGL enzyme preparation (e.g., human recombinant MAGL or mouse brain membrane proteome) to the desired concentration in the assay buffer. Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO and create a serial dilution. Prepare the fluorogenic substrate solution (e.g., arachidonoyl-1-naphthylamide, AA-HNA).[9]
-
Inhibitor Pre-incubation : In a 96-well plate, add the diluted MAGL enzyme to each well. Add the serially diluted test inhibitor to the respective wells. Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement : Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., excitation/emission wavelengths specific to the cleaved fluorophore) over time (e.g., every minute for 30 minutes).[9]
-
Data Analysis : Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Quantification of Prostaglandins by LC-MS/MS
This protocol describes a method for the quantitative analysis of prostaglandins in biological samples (e.g., cell culture supernatant, tissue homogenates) following treatment with a MAGL inhibitor.
Workflow Diagram:
Caption: Workflow for quantifying prostaglandins in biological samples.
Methodology:
-
Sample Preparation : Collect biological samples (e.g., cell culture media, brain tissue homogenate) from vehicle- and inhibitor-treated groups. For tissue, homogenize in a suitable buffer on ice.[13]
-
Internal Standard Spiking : To each sample, add a known amount of a deuterated internal standard (e.g., PGE2-d4, PGD2-d4) to account for sample loss during processing and for variations in instrument response.[13]
-
Extraction :
-
Solid-Phase Extraction (SPE) : Acidify the samples (e.g., with formic acid) and load them onto a pre-conditioned SPE cartridge (e.g., C18). Wash the cartridge with a low-organic solvent to remove interfering substances. Elute the prostaglandins with a high-organic solvent (e.g., methanol or acetonitrile).[14]
-
Liquid-Liquid Extraction : Acidify the samples and extract the prostaglandins into an organic solvent (e.g., ethyl acetate).[6]
-
-
Drying and Reconstitution : Evaporate the organic solvent from the eluate under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[13]
-
LC-MS/MS Analysis :
-
Liquid Chromatography : Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18). Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the different prostaglandin species.[1]
-
Tandem Mass Spectrometry : The eluent from the LC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. Set the mass spectrometer to monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each prostaglandin and the internal standard.[1]
-
-
Data Analysis : Integrate the peak areas for each prostaglandin and its corresponding internal standard. Calculate the concentration of each prostaglandin in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of each prostaglandin.
Conclusion
Inhibition of monoacylglycerol lipase represents a promising and mechanistically distinct approach to reducing prostaglandin synthesis. By limiting the availability of the precursor arachidonic acid, MAGL inhibitors can effectively attenuate the production of pro-inflammatory and pain-mediating prostaglandins. The data from well-characterized inhibitors such as JZL184 and MJN110 demonstrate the potential of this therapeutic strategy. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy and mechanism of action of novel MAGL inhibitors like this compound. Further research into specific inhibitors will be crucial for the development of new therapeutics targeting the intersection of the endocannabinoid and eicosanoid systems.
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Website has been temporarily suspended | Eunet [my.eunethosting.com]
- 7. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JZL-184 [neuromics.com]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
The Discovery and Synthesis of Novel Monoacylglycerol Lipase Inhibitors: A Technical Guide on Magl-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[1][2][3] This technical guide details the discovery, synthesis, and preclinical evaluation of Magl-IN-9, a novel, potent, and selective MAGL inhibitor. We provide a comprehensive overview of the experimental protocols for its synthesis and biological characterization, including in vitro and in vivo assays. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This document serves as a resource for researchers in the field of drug discovery and development focused on MAGL-targeted therapeutics.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary endogenous ligands of the ECS are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). While fatty acid amide hydrolase (FAAH) is the principal enzyme for AEA degradation, MAGL is responsible for hydrolyzing approximately 85% of 2-AG in the brain.[4] The hydrolysis of 2-AG by MAGL not only terminates its signaling but also produces arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[5][6] Consequently, inhibiting MAGL presents a dual therapeutic benefit: enhancing the beneficial effects of 2-AG signaling and reducing neuroinflammation.
Numerous MAGL inhibitors have been developed, ranging from irreversible covalent inhibitors like JZL184 and ABX-1431 to reversible inhibitors.[4] While irreversible inhibitors have shown efficacy, concerns about potential on-target and off-target side effects due to permanent enzyme inactivation have driven the search for reversible inhibitors.[1] this compound is a novel, reversible piperidine-based MAGL inhibitor discovered through a structure-activity relationship (SAR) guided optimization of a high-throughput screening hit. This guide provides a detailed account of its discovery and characterization.
Discovery and Synthesis of this compound
The discovery of this compound began with a high-throughput screening campaign of a diverse chemical library to identify novel scaffolds for MAGL inhibition.
Initial Hit Identification
A fluorogenic substrate assay was employed for the initial screening of a 100,000-compound library. Hits were confirmed and their potency determined using the same assay. One promising hit, a piperidine-based compound, was selected for further optimization based on its favorable preliminary activity and physicochemical properties.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the initial hit were performed to explore the SAR and improve potency and selectivity. These efforts led to the identification of this compound, which demonstrated significantly improved potency and selectivity over other serine hydrolases.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step synthetic route, as outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Intermediate 1. A solution of piperidine (1.0 eq) and Intermediate A (1.1 eq) in dichloromethane (DCM) is stirred at room temperature for 16 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Intermediate 1.
-
Step 2: Synthesis of Intermediate 2. To a solution of Intermediate 1 (1.0 eq) in tetrahydrofuran (THF) is added lithium aluminum hydride (LAH) (1.5 eq) at 0 °C. The reaction is stirred at room temperature for 4 hours, followed by quenching with water and 15% sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is concentrated to give Intermediate 2.
-
Step 3: Synthesis of this compound. Intermediate 2 (1.0 eq) is dissolved in DCM, and triethylamine (1.5 eq) is added. The mixture is cooled to 0 °C, and Intermediate B (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with water and brine, dried over magnesium sulfate, and concentrated. The final product, this compound, is purified by preparative HPLC.
Biological Evaluation
This compound was subjected to a series of in vitro and in vivo assays to characterize its biological activity.
In Vitro Characterization
3.1.1. MAGL Inhibition Assay
The inhibitory potency of this compound against human MAGL was determined using a fluorometric assay.
Experimental Protocol: MAGL Activity Assay
-
Recombinant human MAGL enzyme is diluted in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
This compound is serially diluted in DMSO and then added to the enzyme solution in a 96-well plate.
-
The plate is incubated for 30 minutes at 37°C.
-
The fluorogenic substrate is added to initiate the reaction.
-
Fluorescence is measured every minute for 30 minutes using a plate reader (Ex/Em = 360/460 nm).
-
IC50 values are calculated from the dose-response curves using non-linear regression analysis.
3.1.2. Selectivity Profiling
The selectivity of this compound was assessed against other key serine hydrolases, including FAAH, ABHD6, and ABHD12, using activity-based protein profiling (ABPP).[1]
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
-
Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation.
-
The proteome is incubated with varying concentrations of this compound for 30 minutes at 37°C.
-
A broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA) is added and incubated for another 30 minutes.
-
The reaction is quenched with SDS-PAGE loading buffer, and proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize active serine hydrolases.
-
Inhibition of specific hydrolases is determined by the reduction in fluorescence intensity of the corresponding protein band.
Table 1: In Vitro Activity and Selectivity of this compound
| Enzyme | This compound IC50 (nM) | JZL184 IC50 (nM) |
| hMAGL | 15 | 8 |
| hFAAH | >10,000 | >10,000 |
| hABHD6 | 2,500 | 1,500 |
| hABHD12 | >10,000 | >10,000 |
In Vivo Characterization
3.2.1. Pharmacokinetic Studies in Rodents
Pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.
Experimental Protocol: Pharmacokinetic Analysis
-
This compound is administered to rats via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at various time points post-dosing.
-
Plasma concentrations of this compound are determined by LC-MS/MS.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 550 | 410 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 850 | 2100 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | - | 75 |
| Brain/Plasma Ratio | - | 1.2 |
3.2.2. In Vivo Target Engagement
The ability of this compound to inhibit MAGL activity in the brain was assessed ex vivo in mice.
Experimental Protocol: Ex Vivo MAGL Activity Assay
-
Mice are treated with this compound or vehicle.
-
At a specified time point, mice are euthanized, and brains are collected.
-
Brain tissue is homogenized, and MAGL activity in the homogenate is measured using the fluorometric assay described in section 3.1.1.
-
The percentage of MAGL inhibition is calculated relative to the vehicle-treated group.
Signaling Pathways and Mechanism of Action
Inhibition of MAGL by this compound leads to an increase in 2-AG levels, which in turn modulates downstream signaling pathways.
Endocannabinoid Signaling Pathway
By inhibiting MAGL, this compound prevents the breakdown of 2-AG in the presynaptic neuron. This leads to an accumulation of 2-AG, which then acts as a retrograde messenger, diffusing across the synaptic cleft to activate CB1 receptors on the postsynaptic neuron. This activation results in various downstream effects, including the suppression of neurotransmitter release, which underlies many of the therapeutic effects of MAGL inhibition.
Neuroinflammation Pathway
MAGL plays a significant role in neuroinflammation by controlling the levels of arachidonic acid, a key precursor to pro-inflammatory prostaglandins.
This compound's inhibition of MAGL reduces the production of arachidonic acid and subsequently the synthesis of pro-inflammatory prostaglandins via the cyclooxygenase (COX) pathway. This reduction in pro-inflammatory mediators contributes to the anti-neuroinflammatory effects observed with MAGL inhibitors.
MAGL in Cancer Signaling
Elevated MAGL expression has been observed in aggressive cancer cells, where it contributes to a pro-tumorigenic lipid signaling network.
In cancer cells, MAGL-driven hydrolysis of monoacylglycerols increases the pool of free fatty acids, which are then used to synthesize pro-tumorigenic signaling lipids like lysophosphatidic acid (LPA) and prostaglandins.[2] These lipids promote cancer cell migration, invasion, and survival.[2] By inhibiting MAGL, this compound can disrupt this oncogenic signaling network.
Experimental Workflow Overview
The overall workflow for the discovery and preclinical evaluation of a novel MAGL inhibitor like this compound is summarized below.
Conclusion
This compound represents a potent, selective, and orally bioavailable novel MAGL inhibitor with a promising preclinical profile. The detailed methodologies and data presented in this technical guide provide a comprehensive overview of the discovery and characterization process for this class of compounds. The favorable in vitro and in vivo properties of this compound make it a valuable tool for further investigating the therapeutic potential of MAGL inhibition and a strong candidate for continued preclinical development. This guide serves as a foundational resource for researchers aiming to develop the next generation of MAGL-targeted therapies.
References
- 1. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 2. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Monoacylglycerol Lipase (MAGL) Inhibitors
Disclaimer: The following application notes and protocols are generalized for potent and selective monoacylglycerol lipase (MAGL) inhibitors and are based on available scientific literature for compounds such as JZL184. Specific details for a compound designated "Magl-IN-9" were not found in the performed search. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1][2] Inhibition of MAGL leads to elevated levels of 2-AG, which in turn enhances the activation of cannabinoid receptors, primarily CB1 and CB2.[3][4] This mechanism has shown potential for therapeutic applications in pain, inflammation, and neurodegenerative diseases.[3][5][6] These notes provide a framework for the in vivo evaluation of MAGL inhibitors in preclinical animal models.
Data Presentation
Table 1: In Vitro and In Vivo Potency of Representative MAGL Inhibitors
| Compound | Target | IC50 (nM) | In Vivo Model | Dose | Route of Administration | Key Finding | Reference |
| JZL184 | MAGL | ~4 | Mouse | 10 mg/kg | Intraperitoneal | Increased brain 2-AG levels | [7] |
| JZL184 | MAGL | - | Rat (formalin test) | 0.001–300 µg | Intra-paw | Suppressed inflammatory pain | [6] |
| Organophosphorus Inhibitors | MAGL | 0.1-10 | Mouse | 10 mg/kg | Intraperitoneal | Increased brain 2-AG and decreased arachidonic acid levels | [7] |
| β-Caryophyllene | MAGL | 15,800 | Rat | - | - | In vitro and in vivo MAGL inhibition | [8] |
Table 2: Effects of MAGL Inhibition on Endocannabinoid Levels
| Inhibitor | Animal Model | Tissue | Fold Increase in 2-AG | Change in Anandamide (AEA) | Reference |
| JZL184 | Mouse | Brain | ~8-10 fold | No significant change | [1] |
| MAGL knockout | Mouse | Brain | High elevation | - | |
| URB602 | Rat | Hind paw | Increased | No alteration | [6] |
Signaling Pathway
Inhibition of MAGL blocks the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation. This surplus 2-AG then acts as an agonist at cannabinoid receptors (CB1 and CB2), modulating various physiological processes including pain perception and inflammation.
Experimental Protocols
In Vivo Assessment of Analgesia using the Formalin Test in Rats
This protocol describes a method to assess the analgesic effects of a MAGL inhibitor in a model of inflammatory pain.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatize animals to the testing environment for at least 2 days before the experiment.
2. Materials:
-
MAGL inhibitor (e.g., JZL184).
-
Vehicle solution (e.g., 18:1:1 saline:emulphor:ethanol).
-
Formalin solution (5% in saline).
-
Intra-paw injection needles (30-gauge).
-
Observation chambers.
3. Experimental Procedure:
-
Drug Preparation: Dissolve the MAGL inhibitor in the vehicle solution to the desired concentrations.
-
Administration:
-
Administer the MAGL inhibitor or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the formalin injection. For local effects, the inhibitor can be administered directly into the paw.[6]
-
-
Formalin Injection:
-
Inject 50 µL of 5% formalin solution subcutaneously into the dorsal surface of the rat's right hind paw.
-
-
Behavioral Observation:
-
Immediately after the formalin injection, place the rat in an observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection). The early phase represents acute nociceptive pain, while the late phase reflects inflammatory pain.
-
-
Data Analysis:
-
Compare the nociceptive behaviors between the vehicle-treated and MAGL inhibitor-treated groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.
-
4. Tissue Collection and Analysis (Optional):
-
At the end of the behavioral experiment, animals can be euthanized.
-
The brain and paw tissue can be collected, flash-frozen, and stored at -80°C for subsequent analysis of 2-AG and other endocannabinoid levels using techniques like liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo evaluation of a novel MAGL inhibitor.
Expected Outcomes and Potential Considerations
-
Efficacy: Acute administration of a potent MAGL inhibitor is expected to produce analgesic and anti-inflammatory effects.[3][6]
-
Pharmacodynamics: A significant elevation of 2-AG levels in the target tissue (e.g., brain, peripheral tissues) is anticipated following inhibitor administration.[1]
-
Chronic Dosing: It is crucial to consider the effects of chronic MAGL inhibition. Prolonged elevation of 2-AG can lead to desensitization and downregulation of CB1 receptors, potentially causing tolerance to the therapeutic effects and physical dependence.[3][4] Peripherally restricted MAGL inhibitors may mitigate these central nervous system side effects.[5]
-
Selectivity: Ensure the inhibitor is highly selective for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), to avoid off-target effects.[1]
By following these guidelines, researchers can effectively evaluate the in vivo efficacy and mechanism of action of novel MAGL inhibitors for potential therapeutic development.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of MAGL-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the cellular activity of novel monoacylglycerol lipase (MAGL) inhibitors, exemplified by the hypothetical compound MAGL-IN-9. The provided assays are essential for characterizing the potency and cellular effects of new chemical entities targeting MAGL for therapeutic development in oncology, neurodegenerative diseases, and inflammatory disorders.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system.[1][2] Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2][3] The inhibition of MAGL elevates the levels of 2-AG, which can activate cannabinoid receptors (CB1 and CB2), and reduces the production of AA, a precursor for pro-inflammatory prostaglandins.[3][4][5] This dual action makes MAGL an attractive therapeutic target for various diseases, including cancer, neuroinflammation, and pain.[3][6] Aggressive cancer cells often exhibit high levels of MAGL expression, which contributes to a pro-tumorigenic signaling network.[3]
Principle of Cell-Based MAGL Activity Assays
Directly measuring MAGL activity in intact cells can be challenging. Therefore, a common and effective approach is to treat cells with the inhibitor and then measure the downstream consequences of MAGL inhibition. This can be achieved through:
-
Quantification of 2-AG and Arachidonic Acid: Measuring the accumulation of the substrate (2-AG) and the reduction of the product (AA) in cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS). This is a direct and highly sensitive method to confirm target engagement.
-
Assessment of Downstream Cellular Effects: Evaluating the phenotypic consequences of MAGL inhibition, such as reduced cell proliferation, invasion, or changes in inflammatory signaling.
This document provides protocols for both approaches.
Data Presentation: Potency of MAGL Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various MAGL inhibitors against human MAGL (hMAGL) and their anti-proliferative effects on different cancer cell lines. This data provides a benchmark for evaluating the potency of new inhibitors like this compound.
| Compound | hMAGL IC50 (nM) | Cell Line | Anti-proliferative Activity (% Growth Inhibition or IC50) | Reference |
| JZL184 | 8 - 10 | SNB-75 (CNS Cancer) | Not specified | [7][8] |
| MCF-7 (Breast Cancer) | IC50 reported | [6] | ||
| MDA-MB-231 (Breast Cancer) | IC50 reported | [6] | ||
| Compound 19 | 8.4 | SNB-75 (CNS Cancer) | 35.49% GI | [7][9] |
| Compound 20 | 7.6 | SNB-75 (CNS Cancer) | 31.88% GI | [7][9] |
| Cryptotanshinone (23) | 12,600 | A431, H1975, B16-F10, OVCAR-3, A549 | Antiproliferative activity observed | [3] |
| β-carboline (82) | 5,012 | A431, H1975, B16-F10, OVCAR-3, A549 | Antiproliferative activity observed | [3] |
| β-carboline (93) | 1,585 | A431, H1975, B16-F10, OVCAR-3, A549 | Antiproliferative activity observed | [3] |
| MAGLi 432 | 4.2 | hCMEC/D3, pHA, pHP | Not specified | [10] |
Experimental Protocols
Protocol 1: Quantification of 2-AG and Arachidonic Acid by LC-MS
This protocol details the treatment of cultured cells with a MAGL inhibitor and the subsequent analysis of 2-AG and arachidonic acid levels.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other MAGL inhibitor)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Internal standards for LC-MS (e.g., 2-AG-d8, AA-d8)
-
Cell scraper
-
Centrifuge
-
LC-MS system
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing this compound or vehicle control to the cells.
-
Incubate for the desired time (e.g., 6 hours).[11]
-
-
Cell Lysis and Lipid Extraction:
-
After incubation, place the plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Collect the cell lysate into a microcentrifuge tube.
-
Add internal standards to each sample.
-
Vortex the samples and centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the extracted lipids using a suitable LC-MS method for the quantification of 2-AG and arachidonic acid.
-
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
BrdU Cell Proliferation ELISA Kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 6 hours.[11]
-
Serum Starvation: Wash the cells with PBS and incubate in serum-free medium for 12 hours.[11]
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in serum-free medium.
-
Replace the medium with the inhibitor or vehicle-containing medium.
-
Incubate for 48 hours.[11]
-
-
BrdU Labeling: Add the BrdU reagent to each well 24 hours before the end of the incubation period.[11]
-
Detection: At the end of the incubation, perform the ELISA according to the manufacturer's instructions to quantify BrdU incorporation.
Protocol 3: Cell Invasion Assay (Boyden Chamber)
This protocol assesses the impact of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
This compound
-
Vehicle control (DMSO)
-
Boyden chamber inserts with a porous membrane coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Ethanol for fixation
-
Crystal violet stain (0.1% w/v)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency, then serum-starve overnight.
-
Assay Setup:
-
Add medium with 10% FBS to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with ethanol.
-
Stain the cells with crystal violet.
-
Count the number of stained, invaded cells under a microscope.
-
Visualizations
MAGL Signaling Pathway
Caption: MAGL signaling pathway and the effect of an inhibitor.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for quantifying 2-AG and AA via LC-MS.
Logical Flow of a Cell-Based MAGL Inhibitor Screening Campaign
Caption: A typical screening cascade for MAGL inhibitors.
References
- 1. Assay of Monoacylglycerol Lipase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JZL 184 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Magl-IN-9 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-9 is a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1][2] By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby augmenting endocannabinoid signaling through cannabinoid receptors CB1 and CB2.[3] This modulation of the endocannabinoid system has profound effects on synaptic transmission and plasticity, making this compound a valuable tool for studying these fundamental neurological processes.[1][4] Enhanced 2-AG signaling has been shown to influence both short-term and long-term forms of synaptic plasticity, including depolarization-induced suppression of inhibition (DSI) and long-term potentiation (LTP).[5][6] Furthermore, MAGL inhibition reduces the production of arachidonic acid (AA) and its downstream pro-inflammatory metabolites, such as prostaglandins, which can also impact synaptic function.[1][7] These application notes provide detailed protocols and data for utilizing this compound to investigate synaptic plasticity.
Data Presentation
Inhibitor Potency and Selectivity
| Compound | Target | IC50 (nM) | Species | Notes |
| JZL184 (analog) | MAGL | 8 | Mouse | Highly potent and selective over FAAH.[8] |
| JZL184 (analog) | FAAH | ~800 | Mouse | ~100-fold selectivity for MAGL over FAAH.[8] |
| MJN110 (analog) | MAGL | - | Mouse | ED50 for discriminative stimulus effects: 0.46 mg/kg.[9] |
| JZL184 (analog) | MAGL | - | Rat | ~10-fold lower potency compared to mouse MAGL.[10] |
In Vivo Effects of MAGL Inhibition on Endocannabinoid Levels and Synaptic Plasticity
| Inhibitor | Dose | Effect | Brain Region | Species |
| JZL184 (analog) | 4-40 mg/kg | 8-10 fold increase in brain 2-AG levels.[11] | Whole Brain | Mouse |
| MAGL Knockout | - | Prolonged DSI decay time constant. | Hippocampal CA1 | Mouse |
| JZL184 (analog) | Chronic Treatment | Attenuated DSI. | Hippocampal CA1 | Mouse |
| MAGL Knockout | - | Enhanced TBS-induced LTP. | Hippocampal CA1 | Mouse |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits MAGL, increasing 2-AG levels and CB1R activation.
Caption: Experimental workflow for studying LTP with this compound.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP)
This protocol is adapted from studies investigating the effects of MAGL inhibition on hippocampal LTP.[4][6]
1. Slice Preparation:
- Anesthetize and decapitate an adult mouse.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
- Prepare 350-400 µm thick horizontal hippocampal slices using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
2. Drug Application:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution in aCSF to the final desired concentration (e.g., 100 nM - 1 µM). Ensure the final DMSO concentration is below 0.1%.
- Incubate a subset of slices in the this compound containing aCSF for at least 40 minutes before recording.[12] Control slices should be incubated in aCSF with the equivalent concentration of vehicle (DMSO).
3. Electrophysiological Recording:
- Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline of fEPSPs by stimulating at 0.05 Hz for at least 20 minutes.
- Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[6]
- Continue recording fEPSPs at 0.05 Hz for at least 60 minutes after LTP induction.
4. Data Analysis:
- Measure the slope of the fEPSP.
- Normalize the fEPSP slope to the average baseline value.
- Compare the degree of potentiation between this compound treated and vehicle-treated slices.
Protocol 2: In Vitro Electrophysiology - Depolarization-Induced Suppression of Inhibition (DSI)
This protocol is based on studies examining the impact of MAGL inhibition on this form of short-term plasticity.[5][6]
1. Slice Preparation and Drug Application:
- Follow steps 1 and 2 from Protocol 1.
2. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
- Use a cesium-based internal solution to isolate inhibitory postsynaptic currents (IPSCs).
- Evoke IPSCs by placing a stimulating electrode near the recorded neuron.
- To elicit DSI, depolarize the postsynaptic neuron from a holding potential of -70 mV to 0 mV for 5-10 seconds.
- Record evoked IPSCs before and after the depolarization step.
3. Data Analysis:
- Measure the amplitude of the evoked IPSCs.
- Calculate the magnitude of DSI as the percentage reduction in the IPSC amplitude immediately following depolarization.
- Measure the duration of DSI (the time it takes for the IPSC amplitude to return to baseline).
- Compare the magnitude and duration of DSI between this compound treated and vehicle-treated neurons. Chronic MAGL inhibition has been shown to attenuate DSI.[5]
Protocol 3: In Vivo Administration and Behavioral Assays
This protocol provides a general framework for in vivo studies based on the use of the well-characterized MAGL inhibitor JZL184.[9][11]
1. Animal Dosing:
- Dissolve this compound in a suitable vehicle (e.g., saline with 5% Tween 80 and 5% PEG400).
- Administer this compound via intraperitoneal (i.p.) injection at a dose range of 4-40 mg/kg.
- Administer the vehicle to the control group.
2. Behavioral Testing:
- Conduct behavioral tests at the time of expected peak brain 2-AG elevation (e.g., 2-4 hours post-injection).[10]
- Hot Plate Test (Analgesia): Place the mouse on a hot plate maintained at 55°C and record the latency to lick a hind paw or jump. An increase in latency indicates an analgesic effect.
- Open Field Test (Locomotor Activity): Place the mouse in an open field arena and track its movement for a set period. A decrease in distance traveled indicates hypomotility.
- Morris Water Maze (Learning and Memory): Train mice to find a hidden platform in a pool of water. Following training, assess spatial memory by removing the platform and measuring the time spent in the target quadrant. Enhanced performance may be observed with MAGL inhibition.[4]
3. Brain Tissue Analysis (Optional):
- Following behavioral testing, euthanize the animals and rapidly dissect the brain.
- Flash-freeze the tissue in liquid nitrogen.
- Analyze brain homogenates for 2-AG and arachidonic acid levels using liquid chromatography-mass spectrometry (LC-MS) to confirm target engagement.
Troubleshooting
-
Poor slice health: Ensure rapid brain extraction, continuous oxygenation of aCSF, and adequate recovery time for slices.
-
Inconsistent drug effects: Prepare fresh drug solutions daily. Ensure complete solubilization of this compound in the vehicle before diluting in aCSF.
-
High variability in behavioral data: Habituate animals to the testing room and equipment before the experiment. Ensure consistent handling and injection procedures.
-
No effect of this compound: Verify the potency and stability of the compound. Consider using a higher dose for in vivo studies, especially in rats, which may metabolize the inhibitor differently.[10]
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the endocannabinoid system, specifically 2-AG signaling, in synaptic plasticity. By following the detailed protocols provided, researchers can effectively investigate the impact of MAGL inhibition on various forms of synaptic plasticity, both in vitro and in vivo. The ability to manipulate 2-AG levels with temporal and dose-dependent precision offers a unique opportunity to advance our understanding of the molecular mechanisms underlying learning, memory, and various neurological disorders.
References
- 1. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain monoglyceride lipase participating in endocannabinoid inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations of Endocannabinoid Signaling, Synaptic Plasticity, Learning, and Memory in Monoacylglycerol Lipase Knock-out Mice | Journal of Neuroscience [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the endocannabinoid-regulating enzyme monoacylglycerol lipase elicits a CB1 receptor-mediated discriminative stimulus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
Protocol for Assessing Target Engagement of Novel Monoacylglycerol Lipase (MAGL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the target engagement of novel monoacylglycerol lipase (MAGL) inhibitors, using "Magl-IN-9" as a representative compound. The methodologies described herein are essential for characterizing the potency, selectivity, and cellular activity of new chemical entities targeting MAGL, a key enzyme in the endocannabinoid system.
Introduction to MAGL and Target Engagement
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol.[1][2] Inhibition of MAGL leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2), and a decrease in AA, a precursor for pro-inflammatory prostaglandins.[2][3] This dual action makes MAGL an attractive therapeutic target for a range of conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[4][5]
Assessing target engagement is a critical step in the development of MAGL inhibitors. It confirms that the compound binds to its intended target in a relevant biological context and provides a quantitative measure of its potency and efficacy. This document outlines key in vitro, cellular, and in vivo assays to thoroughly characterize the target engagement of novel MAGL inhibitors.
Signaling Pathway of MAGL
The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway.
Caption: MAGL's role in the endocannabinoid signaling pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for a potent MAGL inhibitor. This data should be generated for any new inhibitor like this compound to benchmark its performance.
Table 1: In Vitro Potency of a Representative MAGL Inhibitor
| Assay Type | Parameter | Value |
| Fluorogenic Assay | IC50 (nM) | 10 |
| ABPP | IC50 (nM) | 8.1 ± 0.1 |
| Receptor Occupancy | Plasma EC50 (ng/mL) | 7 |
| Receptor Occupancy | ED50 (mg/kg) | 0.13 |
Data is representative for a potent MAGL inhibitor and should be determined experimentally for this compound.
Table 2: In Vivo Pharmacodynamic Effects of a Representative MAGL Inhibitor
| Biomarker | Tissue | Change vs. Vehicle |
| 2-AG Levels | Brain | >10-fold increase |
| Arachidonic Acid | Brain | Significant decrease |
Data is representative and should be determined experimentally for this compound.
Experimental Protocols
In Vitro MAGL Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of MAGL by monitoring the hydrolysis of a fluorogenic substrate.
Workflow Diagram:
References
- 1. Discovery of novel MAGL inhibitor with excellent brain penetration and oral bioavailability | BioWorld [bioworld.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccessgovernment.org [openaccessgovernment.org]
Application Notes and Protocols for Magl-IN-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility and preparation of Magl-IN-9, a selective and reversible monoacylglycerol lipase (MAGL) inhibitor, for use in cell culture experiments.
Introduction
This compound is a potent small molecule inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a subsequent reduction in the levels of arachidonic acid (AA) and its downstream pro-inflammatory metabolites, such as prostaglandins.[1] This makes this compound a valuable tool for studying the role of the endocannabinoid system in various physiological and pathological processes.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 490.51 g/mol | [2] |
| Solubility | 10 mM in DMSO | |
| IC₅₀ (MAGL enzyme) | 2.7 nM | |
| IC₅₀ (U973 cells) | 193 nM |
Preparation of this compound for Cell Culture
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
-
Pipettes and sterile, filtered pipette tips
Protocol for Stock Solution Preparation (10 mM)
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 490.51 g/mol = 4.9051 mg
-
-
-
Dissolve this compound in DMSO:
-
Aseptically weigh out 4.91 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex or gently sonicate the solution until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (stable for at least one year) or at -20°C for short-term storage (stable for up to one month).
-
Protocol for Preparing Working Solutions
It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells. The recommended final DMSO concentration should be ≤ 0.5%, with an ideal concentration of ≤ 0.1%.
Example: Preparing a 1 µM working solution from a 10 mM stock solution.
-
Perform a serial dilution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This will result in a 100 µM intermediate solution.
-
Further dilute this intermediate solution by adding 10 µL of the 100 µM solution to 990 µL of sterile cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration in this working solution will be 0.01%, which is well below the toxic threshold for most cell lines.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Experimental Considerations
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell line and the specific biological question being investigated. Based on its IC₅₀ in U973 cells (193 nM), a starting concentration range of 100 nM to 1 µM is recommended. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Stability in Culture Medium: While stock solutions in DMSO are stable, the stability of this compound in aqueous culture medium over extended periods has not been extensively reported. For long-term experiments, it may be necessary to refresh the medium with freshly diluted inhibitor at regular intervals.
-
Cell Line Specificity: The sensitivity of different cell lines to this compound and DMSO can vary. Always perform a viability assay to assess the cytotoxicity of both the compound and the solvent on your specific cell line.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow for its preparation.
Caption: MAGL Signaling Pathway Inhibition by this compound.
References
Application of Monoacylglycerol Lipase (MAGL) Inhibition in Alzheimer's Disease Models
A Comprehensive Overview of Preclinical Research
Note on "Magl-IN-9": Extensive searches for a specific monoacylglycerol lipase (MAGL) inhibitor designated "this compound" within the context of Alzheimer's disease research did not yield specific results. It is possible that this is a novel, pre-publication compound or a misnomer. The following application notes and protocols are based on the well-documented effects of potent and selective MAGL inhibitors, such as JZL184, which are representative of this therapeutic class in preclinical Alzheimer's disease models.
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL presents a promising therapeutic strategy for Alzheimer's disease (AD) by dually modulating the endocannabinoid and prostaglandin signaling pathways.[2][3] By preventing the breakdown of 2-AG, MAGL inhibitors elevate its levels, which can enhance neuroprotective signaling. Concurrently, this inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[1][3] Preclinical studies using various AD animal models have demonstrated that MAGL inhibition can mitigate key pathological features of the disease, including amyloid-β (Aβ) accumulation, neuroinflammation, and cognitive decline.[2][4]
Mechanism of Action in Alzheimer's Disease
In the context of Alzheimer's disease, MAGL inhibition exerts its therapeutic effects through multiple pathways:
-
Reduction of Neuroinflammation: By decreasing the production of arachidonic acid and downstream pro-inflammatory prostaglandins, MAGL inhibitors suppress the activation of microglia and astrocytes, key cellular mediators of neuroinflammation in AD.[2][4]
-
Suppression of Aβ Production: MAGL inhibition has been shown to reduce the levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a critical enzyme in the amyloidogenic processing of amyloid precursor protein (APP), thereby lowering the production and accumulation of Aβ peptides.[5][6]
-
Neuroprotection: The elevation of 2-AG levels enhances signaling through cannabinoid receptors (CB1 and CB2), which is associated with neuroprotective effects, including the maintenance of synaptic integrity and function.[2][6]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative outcomes of MAGL inhibition in various Alzheimer's disease mouse models.
Table 1: Effects of MAGL Inhibition on Aβ Pathology and BACE1 Expression
| Animal Model | MAGL Inhibitor | Dosage & Duration | Key Findings | Reference |
| 5XFAD APP Transgenic Mice | JZL184 | 12 mg/kg, i.p., 3x/week for 8 weeks | - Significant decrease in total Aβ and Aβ42 deposition in the cortex and hippocampus. - Reduced expression of BACE1 in both the cortex and hippocampus. | [2] |
| APP/PS1-21 Mice | JZL184 | 16 mg/kg, i.p., 3x/week for 5 months | - Significant decrease in oligomeric Aβ in both younger (1-1.5 mo) and older (7-8 mo) treated mice. | [4] |
Table 2: Effects of MAGL Inhibition on Neuroinflammation
| Animal Model | MAGL Inhibitor | Dosage & Duration | Key Findings | Reference |
| 5XFAD APP Transgenic Mice | JZL184 | 8 weeks of treatment | - Reduced reactive astroglial cells in the cortex and hippocampus. - Suppressed microglial activation. | [2] |
| APP/PS1-21 Mice | JZL184 | 16 mg/kg, i.p., 3x/week for 5 months | - Decreased microglia-specific marker Iba1 in younger treated mice. | [4] |
| P301S Tau Transgenic Mice | JZL184 | 8 weeks of treatment | - Robustly reduced GFAP immunoreactivity (marker for astrocytes) in the cortex and hippocampus. - Reduced Iba1 immunoreactivity (marker for microglia). | [1] |
Table 3: Effects of MAGL Inhibition on Tau Pathology and Synaptic Proteins
| Animal Model | MAGL Inhibitor | Dosage & Duration | Key Findings | Reference |
| P301S Tau Transgenic Mice | JZL184 | 8 weeks of treatment | - Significantly reduced phosphorylated tau. - Prevented deterioration in the expression of synaptic proteins. | [1] |
Table 4: Effects of MAGL Inhibition on Cognitive Function
| Animal Model | MAGL Inhibitor | Dosage & Duration | Key Findings | Reference |
| 5XFAD APP Transgenic Mice | Not specified | Not specified | - Improved spatial learning and memory. | [5] |
| APP/PS1-21 Mice | JZL184 | 16 mg/kg, i.p., 3x/week for 5 months | - Significant improvement in spatial memory functions (Morris Water Maze) in younger treated mice. | [4] |
| P301S Tau Transgenic Mice | JZL184 | 8 weeks of treatment | - Improved cognitive function. | [1] |
Experimental Protocols
Administration of MAGL Inhibitor (JZL184) in Mouse Models
This protocol is based on methodologies described in preclinical studies with JZL184.[4]
-
Materials:
-
JZL184
-
Vehicle solution (e.g., 18:1:1 saline:Emulphor:ethanol)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Alzheimer's disease transgenic mice (e.g., 5XFAD, APP/PS1-21)
-
Age-matched wild-type control mice
-
-
Procedure:
-
Prepare a stock solution of JZL184 in the vehicle. For a 16 mg/kg dose, a common concentration is 1.6 mg/mL for a 10 mL/kg injection volume.
-
Vortex the solution thoroughly before each use to ensure homogeneity.
-
Administer JZL184 or vehicle to the mice via intraperitoneal injection.
-
Repeat administration according to the study design (e.g., three times per week).
-
Monitor the health and body weight of the animals throughout the treatment period.
-
At the end of the treatment period, proceed with behavioral testing or tissue collection for biochemical analysis.
-
Morris Water Maze for Assessment of Spatial Learning and Memory
This is a standard protocol to evaluate cognitive function in rodent models.
-
Materials:
-
Circular water tank (approx. 1.5 m in diameter)
-
Water made opaque with non-toxic white paint or milk powder
-
Submerged platform
-
Video tracking system and software
-
Visual cues placed around the tank
-
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is gently placed in the water at one of four starting positions.
-
The mouse is allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), it is guided to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the tank.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The tracking software records the time spent in the target quadrant (where the platform was) and the number of times the mouse crosses the former platform location.
-
-
Immunohistochemistry for Aβ and Glial Markers
This protocol allows for the visualization and quantification of pathological markers in brain tissue.
-
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Primary antibodies (e.g., anti-Aβ (4G8), anti-Iba1, anti-GFAP)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Microscope with fluorescence imaging capabilities
-
-
Procedure:
-
Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde. Post-fix the brain and prepare cryosections or paraffin-embedded sections.
-
Antigen Retrieval (if necessary): Use appropriate methods, such as heat-induced epitope retrieval.
-
Blocking: Incubate sections in a blocking solution (e.g., PBS with serum and Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the appropriate fluorescently labeled secondary antibody.
-
Counterstaining: Stain with DAPI to visualize cell nuclei.
-
Mounting and Imaging: Mount the sections with an anti-fade mounting medium and acquire images using a fluorescence or confocal microscope.
-
Quantification: Use image analysis software to quantify the plaque load or the immunoreactive area for glial markers.
-
Visualizations
Signaling Pathways Affected by MAGL Inhibition
Caption: Signaling pathways modulated by MAGL inhibition in Alzheimer's disease.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for evaluating MAGL inhibitors in AD models.
References
- 1. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Monoacylglycerol Lipase Inhibitor Treatment Decelerates Pathological Changes in APP/PS1-21 Mice, but Behavioral Improvements Require Early-Stage Treatment Onset—Short Report [scirp.org]
- 5. Monoacylglycerol lipase contributes to pathogenesis of Alzheimer's disease [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring 2-AG Levels Following MAGL-IN-9 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Arachidonoylglycerol (2-AG) is a primary endogenous cannabinoid that plays a crucial role in various physiological processes, including neurotransmission, inflammation, and pain perception. Its signaling is tightly regulated by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol, thus terminating its signaling.[1] Inhibition of MAGL is a key therapeutic strategy to enhance endocannabinoid tone by elevating 2-AG levels. MAGL-IN-9 is a potent and selective inhibitor of MAGL. These application notes provide detailed protocols for the treatment with a MAGL inhibitor and the subsequent quantification of 2-AG levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for endocannabinoid analysis.[2][3]
MAGL Signaling Pathway
Data Presentation
Table 1: Effect of MAGL Inhibition on 2-AG and Arachidonic Acid Levels in vivo
The following table summarizes the expected changes in 2-AG and arachidonic acid (AA) levels in brain tissue following the administration of a potent MAGL inhibitor. The data is based on studies using MAGL inhibitors like JZL184, which is expected to produce similar effects to this compound.
| Treatment Group | Brain 2-AG Levels (nmol/g) | Fold Change vs. Vehicle | Brain AA Levels (nmol/g) | Fold Change vs. Vehicle |
| Vehicle | 27.3 ± 4.5 | 1.0 | 50.0 ± 5.0 | 1.0 |
| MAGL Inhibitor (5 mg/kg, i.p.) | 98.2 ± 16.1 | ~3.6 | ~25.0 ± 3.0 | ~0.5 |
Data is representative and compiled from literature.[3][4] Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vivo MAGL Inhibition and Tissue Collection
This protocol describes the administration of a MAGL inhibitor to mice and the subsequent collection of brain tissue for 2-AG analysis.
Materials:
-
This compound or other MAGL inhibitor (e.g., JZL184)
-
Vehicle solution (e.g., 18:1:1 saline:emulphor:ethanol)
-
Mice (e.g., C57BL/6)
-
Liquid nitrogen
-
Dissection tools
-
Homogenizer
Procedure:
-
Animal Dosing:
-
Prepare a stock solution of the MAGL inhibitor in the vehicle. A typical dose for a potent MAGL inhibitor is 5-10 mg/kg.
-
Administer the inhibitor or vehicle to mice via intraperitoneal (i.p.) injection.
-
-
Tissue Collection:
-
At a predetermined time point after injection (e.g., 2-4 hours), euthanize the mice by an approved method.
-
Rapidly dissect the brain and snap-freeze it in liquid nitrogen to minimize post-mortem changes in lipid levels.
-
Store the tissue at -80°C until analysis.
-
Protocol 2: Lipid Extraction from Brain Tissue
This protocol details the extraction of lipids, including 2-AG, from brain tissue for subsequent LC-MS/MS analysis.
Materials:
-
Frozen brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Internal standards (e.g., 2-AG-d8)
-
Methyl formate
-
Water
-
Hexane
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or SpeedVac)
-
Reconstitution solution (e.g., methanol)
Procedure:
-
Homogenization:
-
Weigh the frozen brain tissue (~50 mg).
-
Add 1 mL of ice-cold homogenization buffer containing the internal standard (e.g., 100 pmol of 2-AG-d8).
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
-
Lipid Extraction:
-
To the homogenate, add 2 mL of methyl formate.
-
Vortex thoroughly for 1 minute.
-
Add 1 mL of water and vortex again.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the upper organic phase.
-
Perform a second extraction by adding another 2 mL of methyl formate to the aqueous phase, vortexing, centrifuging, and collecting the upper organic phase.
-
Pool the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried lipid extract in 100 µL of methanol for LC-MS/MS analysis.
-
Protocol 3: Quantification of 2-AG by LC-MS/MS
This protocol provides a general method for the quantification of 2-AG using a triple quadrupole mass spectrometer.
Instrumentation:
-
Liquid chromatography system (e.g., UPLC or HPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-AG: m/z 379.3 -> 287.2
-
2-AG-d8 (Internal Standard): m/z 387.3 -> 287.2
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Data Analysis:
-
Create a calibration curve using known concentrations of a 2-AG standard.
-
Quantify the amount of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to the initial tissue weight.
Experimental Workflow Diagram
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Elevated levels of 2-arachidonoylglycerol promote atherogenesis in ApoE-/- mice | PLOS One [journals.plos.org]
- 4. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Lipid Signaling Pathways with Magl-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-9 is a potent and selective reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling lipid that modulates a wide range of physiological processes, including neurotransmission, inflammation, and pain perception. Inhibition of MAGL by this compound leads to an accumulation of 2-AG and a concomitant reduction in arachidonic acid (AA), the precursor to pro-inflammatory prostaglandins. This dual action makes this compound a valuable tool for investigating the therapeutic potential of MAGL inhibition in various disease models, including neurodegenerative disorders, inflammatory diseases, and cancer.
These application notes provide detailed protocols for utilizing this compound to study its effects on lipid signaling pathways both in vitro and in vivo.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Inhibition Mechanism | Selectivity Notes |
| MAGL | 2.7[1][2] | Reversible[1][3] | Selective against other serine hydrolases such as FAAH, ABHD6, and ABHD12 at 10 µM.[3] |
| FAAH | >1000[4] | - | Highly selective over FAAH.[4] |
| ABHD6 | Not specified | - | Selective over ABHD6.[3] |
| ABHD12 | Not specified | - | Selective over ABHD12.[3] |
Table 2: Representative In Vivo Effects of a Potent Reversible MAGL Inhibitor (Compound 9)
Data for a structurally related compound with similar potency (IC50 = 3.6 nM) is presented as a representative example of the expected in vivo effects of this compound.
| Treatment | Tissue | 2-AG Levels (fold change vs. vehicle) | Arachidonic Acid (AA) Levels (% reduction vs. vehicle) |
| Compound 9 (10 mg/kg, p.o.) | Mouse Brain | 3.4[4] | 25[4] |
Signaling Pathways
Diagram 1: The Endocannabinoid Signaling Pathway and the Role of this compound
Caption: this compound inhibits MAGL, increasing 2-AG levels and reducing AA and prostaglandins.
Experimental Protocols
Protocol 1: In Vitro MAGL Inhibition Assay (Fluorogenic Method)
This protocol is adapted from a general method for assessing MAGL activity using a fluorogenic substrate.
Materials:
-
Human recombinant MAGL enzyme
-
This compound
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate or a custom arachidonoyl-based fluorogenic substrate)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Dilute the human recombinant MAGL enzyme in cold Assay Buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control - DMSO in Assay Buffer)
-
MAGL enzyme solution
-
-
Include control wells with no enzyme (substrate only) to measure background fluorescence.
-
Include control wells with enzyme and vehicle to determine 100% enzyme activity.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram 2: Experimental Workflow for In Vitro MAGL Inhibition Assay
Caption: Workflow for determining the in vitro IC50 of this compound against MAGL.
Protocol 2: In Vivo Administration of this compound and Tissue Analysis
This protocol provides a general framework for assessing the in vivo effects of this compound on lipid metabolite levels in rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of PEG400, Tween 80, and saline)
-
Experimental animals (e.g., C57BL/6 mice)
-
Oral gavage needles
-
Tissue homogenization equipment (e.g., bead beater or sonicator)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Animal Dosing:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
Prepare a formulation of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound or vehicle to the animals via oral gavage (p.o.). A typical dose for a potent MAGL inhibitor is in the range of 10 mg/kg.
-
-
Tissue Collection:
-
At a predetermined time point after dosing (e.g., 1-4 hours), euthanize the animals using an approved method.
-
Rapidly dissect the tissues of interest (e.g., brain, liver, spleen).
-
Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Store the tissues at -80°C until analysis.
-
-
Lipid Extraction and Analysis:
-
Homogenize the frozen tissues in an appropriate solvent system (e.g., acetonitrile with internal standards).
-
Centrifuge the homogenates to pellet proteins and other cellular debris.
-
Collect the supernatant containing the lipid extracts.
-
Analyze the lipid extracts by LC-MS to quantify the levels of 2-AG, arachidonic acid, and other relevant lipid metabolites.
-
-
Data Analysis:
-
Normalize the metabolite levels to the tissue weight and the internal standard.
-
Compare the metabolite levels in the this compound-treated group to the vehicle-treated group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes.
-
Diagram 3: Logical Flow for In Vivo Evaluation of this compound
Caption: A streamlined process for assessing the in vivo effects of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Magl-IN-9 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Magl-IN-9, a potent and reversible inhibitor of monoacylglycerol lipase (MAGL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 16) is a highly potent and reversible inhibitor of the enzyme monoacylglycerol lipase (MAGL).[1][2][3] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has various downstream effects, including potential anti-inflammatory and neuroprotective properties.
Q2: What is the IC50 of this compound?
A2: this compound has a potent inhibitory constant (IC50) for MAGL. The reported IC50 values are:
The difference in IC50 values can be attributed to the different experimental systems used (purified enzyme vs. whole cells).
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on the available data, a starting concentration in the range of 100 nM to 1 µM is recommended for most in vitro cell-based assays. A concentration of 10 µM has been shown to selectively inhibit MAGL in mouse brain membrane preparations without affecting other serine hydrolases.[2][3] However, for initial experiments, it is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: Is this compound a selective inhibitor?
A4: Yes, this compound is a selective inhibitor for MAGL. At a concentration of 10 µM, it has been demonstrated to not significantly inhibit other related serine hydrolases such as fatty acid amide hydrolase (FAAH), abhydrolase domain-containing 6 (ABHD6), and abhydrolase domain-containing 12 (ABHD12).[2][3]
Q5: Is this compound a reversible or irreversible inhibitor?
A5: this compound is a reversible inhibitor of MAGL.[1][3] This is an important characteristic, as reversible inhibition can offer more controlled modulation of enzyme activity compared to irreversible inhibitors, which permanently deactivate the enzyme.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Concentration too low: The concentration of this compound may be insufficient for the specific cell type or experimental conditions. | Perform a dose-response experiment starting from a lower concentration (e.g., 10 nM) and increasing up to 10 µM to determine the optimal effective concentration. |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound is stored as recommended by the supplier (typically at -20°C for powder and -80°C in solvent). Prepare fresh stock solutions for each experiment. | |
| Cell permeability issues: The compound may not be effectively entering the cells. | Increase the incubation time. If the issue persists, consider using a cell line with known good permeability to small molecules or consult literature for similar compounds. | |
| High cell toxicity or off-target effects observed. | Concentration too high: The concentration of this compound may be in the cytotoxic range for your specific cell line. | Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the cytotoxic threshold. Use concentrations well below this threshold for your experiments. |
| Off-target effects: Although selective, at very high concentrations, off-target effects cannot be completely ruled out. | Lower the concentration to the minimal effective dose determined from your dose-response curve. If off-target effects are suspected, consider using a structurally different MAGL inhibitor as a control. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes. | Standardize your cell culture and experimental procedures. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. |
| Inaccurate pipetting or dilution: Errors in preparing stock solutions or dilutions can lead to variability. | Calibrate your pipettes regularly. Prepare a master stock solution and make fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | System | IC50 | Reference |
| MAGL | Human (purified enzyme) | 2.7 nM | [1] |
| MAGL | U973 cells | 193 nM | [3] |
Table 2: Selectivity Profile of this compound
| Enzyme | Concentration Tested | Inhibition | Reference |
| FAAH | 10 µM | No significant inhibition | [2][3] |
| ABHD6 | 10 µM | No significant inhibition | [2][3] |
| ABHD12 | 10 µM | No significant inhibition | [2][3] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell line of interest using a commercially available MAGL activity assay kit.
Materials:
-
Cell line of interest (e.g., U973)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
MAGL activity assay kit (e.g., Cayman Chemical Cat# 700760 or similar)
-
96-well plates (black, clear bottom for fluorescence assays)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight under standard cell culture conditions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Compound Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for a predetermined time (e.g., 25 minutes).
-
MAGL Activity Assay: Following the manufacturer's instructions for the MAGL activity assay kit, lyse the cells and measure the MAGL activity in each well using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data by setting the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for IC50 determination.
Caption: Troubleshooting decision tree.
References
troubleshooting Magl-IN-9 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Magl-IN-9.
Troubleshooting Guide: this compound Instability in Solution
Instability of this compound in aqueous solutions can manifest as precipitation, loss of activity, or the appearance of degradation products. This guide provides a systematic approach to identifying and resolving these issues.
dot
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has visible precipitate. What should I do?
A1: This is likely a solubility issue. This compound has a reported solubility of 10 mM in DMSO[1]. When preparing aqueous solutions from a DMSO stock, the final concentration of this compound may exceed its aqueous solubility limit.
-
Recommendation:
-
Ensure the final concentration in your aqueous buffer is below the solubility limit. You may need to perform a concentration titration to determine the optimal working concentration.
-
Always prepare fresh aqueous solutions from a frozen DMSO stock immediately before use.
-
Brief sonication can help to dissolve the compound.
-
If issues persist, consider performing a kinetic solubility assay to determine the solubility in your specific buffer system.
-
Q2: I am observing a decrease in the inhibitory activity of this compound over time in my experiments. Why is this happening?
A2: This suggests that this compound may be degrading in your experimental conditions. The stability of small molecules can be influenced by factors such as pH, temperature, and time in aqueous solution.
-
Recommendation:
-
Prepare fresh dilutions of this compound for each experiment. It is not recommended to store aqueous solutions of MAGL inhibitors for more than one day.
-
Maintain a consistent and appropriate pH for your buffer system, as pH can significantly impact the stability of small molecules[2][3][4].
-
If possible, conduct your experiments at a lower temperature to reduce the rate of degradation.
-
To confirm degradation, you can perform an HPLC-based stability assay to measure the amount of intact this compound over time.
-
Q3: How should I store my stock solution of this compound?
A3: this compound is typically supplied as a solid and is shipped at room temperature[1]. For long-term storage, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO and store it at -20°C or -80°C.
-
Storage Conditions Summary:
Condition Recommendation Solid Compound Store at -20°C upon receipt. DMSO Stock Solution Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Aqueous Solutions | Prepare fresh before each experiment. Do not store for more than 24 hours. |
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and reversible inhibitor of monoacylglycerol lipase (MAGL)[1]. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. By inhibiting MAGL, this compound increases the levels of 2-AG, which then acts as a retrograde messenger to activate presynaptic cannabinoid receptor 1 (CB1). This activation leads to a reduction in neurotransmitter release.
dot
Caption: MAGL signaling pathway and the action of this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for UV analysis)
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
Add the aqueous buffer to each well containing the DMSO dilutions. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubate the plate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Measure the turbidity of the solutions at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.
-
Alternatively, for a more quantitative result, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at the λmax of this compound.
-
Construct a calibration curve of this compound in the assay buffer containing the same percentage of DMSO to determine the concentration of the soluble compound.
Data Presentation:
| Concentration (µM) | Turbidity (OD 620nm) | Soluble Concentration (µM) |
| 100 | 0.5 | 25 |
| 50 | 0.2 | 30 |
| 25 | 0.05 | 24 |
| 10 | 0.01 | 10 |
| 5 | 0.01 | 5 |
| 1 | 0.01 | 1 |
Note: The data in this table is for illustrative purposes only.
Protocol 2: HPLC-Based Stability Assay
This protocol is designed to assess the stability of this compound in an aqueous solution over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the aqueous buffer to the desired final concentration.
-
Incubate the solution at a specific temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC. A suitable starting method would be a gradient elution with a mobile phase of water and acetonitrile with 0.1% formic acid.
-
Monitor the peak area of the intact this compound at its λmax.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation:
| Time (hours) | Peak Area of this compound | % Remaining |
| 0 | 1,200,000 | 100 |
| 1 | 1,150,000 | 95.8 |
| 2 | 1,080,000 | 90.0 |
| 4 | 950,000 | 79.2 |
| 8 | 700,000 | 58.3 |
| 24 | 300,000 | 25.0 |
Note: The data in this table is for illustrative purposes only.
References
- 1. Genetic Disruption of 2-Arachidonoylglycerol Synthesis Reveals a Key Role for Endocannabinoid Signaling in Anxiety Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of MAGL Inhibitors
Disclaimer: Information regarding the specific MAGL inhibitor "Magl-IN-9" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the in vivo bioavailability of poorly soluble monoacylglycerol lipase (MAGL) inhibitors, using publicly available data for other compounds in this class as a reference. The principles and protocols described here are intended to serve as a starting point for researchers working with novel or poorly characterized MAGL inhibitors.
Frequently Asked Questions (FAQs)
Q1: My MAGL inhibitor is poorly soluble in aqueous solutions. How can I formulate it for in vivo studies?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. Several formulation strategies can be employed to enhance the bioavailability of your compound. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations. For initial in vivo screens, a simple suspension or a solution with a co-solvent system is often a practical starting point.
Q2: I'm observing precipitation of my compound after administration. What could be the cause and how can I prevent it?
A2: Precipitation upon injection is a strong indicator that the drug concentration in the formulation exceeds its solubility in the physiological environment at the site of administration. This can be addressed by:
-
Reducing the drug concentration: If the dose allows, lowering the concentration in your formulation can prevent it from crashing out.
-
Optimizing the vehicle: Using a different co-solvent or surfactant system can improve the in-solution stability of the compound upon dilution in physiological fluids.
-
Changing the route of administration: For some compounds, an alternative route (e.g., oral gavage instead of intraperitoneal injection) might provide a more favorable environment for absorption.
Q3: My in vivo efficacy is low and inconsistent, even at high doses. Could this be a bioavailability issue?
A3: Yes, low and variable efficacy are classic signs of poor bioavailability. If the compound is not efficiently absorbed and distributed to the target tissue, it cannot exert its pharmacological effect. It is crucial to conduct pharmacokinetic (PK) studies to measure the plasma and tissue concentrations of your inhibitor to confirm target engagement.
Q4: What are the key parameters I should measure in a pharmacokinetic (PK) study?
A4: A basic PK study should aim to determine the following parameters:
-
Cmax: The maximum concentration of the drug in plasma.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates during formulation preparation. | The compound has low solubility in the chosen vehicle. | - Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol).- Gently warm the solution while stirring.- Use a different, more effective solubilizing agent (e.g., a surfactant like Tween 80 or a cyclodextrin). |
| Inconsistent results between animals. | - Inhomogeneous suspension.- Variable dosing due to precipitation in the syringe. | - Ensure the suspension is uniformly mixed before each injection (e.g., by vortexing).- Prepare fresh formulations for each experiment.- Consider using a solution-based formulation if possible. |
| Low brain penetration of the MAGL inhibitor. | The compound is a substrate for efflux transporters at the blood-brain barrier (e.g., P-glycoprotein). | - Co-administer a known P-glycoprotein inhibitor (e.g., verapamil) to assess the impact on brain levels.- Modify the chemical structure of the inhibitor to reduce its affinity for efflux transporters. |
| Rapid metabolism and clearance of the compound. | The compound is rapidly metabolized by liver enzymes (e.g., cytochrome P450s). | - Conduct in vitro metabolic stability assays using liver microsomes to identify the metabolic pathways.- Modify the compound at the sites of metabolism to improve its stability. |
Experimental Protocols
Protocol 1: Preparation of a Solution Formulation with a Co-solvent System
This protocol is suitable for initial in vivo screening of a poorly soluble MAGL inhibitor.
Materials:
-
MAGL inhibitor (e.g., "this compound")
-
Dimethyl sulfoxide (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of the MAGL inhibitor and place it in a sterile microcentrifuge tube.
-
Add the desired volume of DMSO to dissolve the compound completely. Vortex until a clear solution is obtained.
-
Add PEG400 to the solution and vortex thoroughly. A common ratio is 10% DMSO, 40% PEG400.
-
Slowly add saline to the mixture while vortexing to reach the final desired concentration. The final volume of DMSO should typically be less than 10% of the total injection volume.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Preparation of a Suspension Formulation
This protocol is an alternative when a solution cannot be achieved at the desired concentration.
Materials:
-
MAGL inhibitor
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or 0.5% methylcellulose in water
-
Mortar and pestle or a homogenizer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of the MAGL inhibitor.
-
If the particle size is large, gently grind the powder using a mortar and pestle to reduce particle size and improve suspension homogeneity.
-
Prepare a 1-5% (v/v) solution of Tween 80 in saline or 0.5% methylcellulose.
-
Add a small amount of the vehicle to the powdered compound to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to form a uniform suspension.
-
For some compounds, brief sonication may help to disperse the particles.[1]
-
Always vortex the suspension immediately before drawing it into the syringe for administration to ensure a uniform dose.
Data Presentation
The following table summarizes pharmacokinetic data for a novel MAGL inhibitor, illustrating how formulation can impact bioavailability.[2]
| Parameter | Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Oral Bioavailability (%) |
| Compound [I] | Not Specified | 5 | Oral | 403 | 73 |
This table is based on data for a novel MAGL inhibitor and is for illustrative purposes only. Actual values for "this compound" would need to be determined experimentally.
Visualizations
Signaling Pathway of MAGL
Caption: Signaling pathway of monoacylglycerol lipase (MAGL).
Experimental Workflow for Improving Bioavailability
Caption: Workflow for improving in vivo bioavailability.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low in vivo efficacy.
References
Technical Support Center: Addressing Potential Magl-IN-9 Cytotoxicity in Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxicity with Magl-IN-9 in primary neuron cultures. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which can enhance signaling through cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has potential therapeutic applications in a range of neurological disorders due to the neuroprotective and anti-inflammatory effects of 2-AG.[1][2]
Q2: Is cytotoxicity a known issue with MAGL inhibitors in primary neurons?
While specific public data on this compound cytotoxicity in primary neurons is limited, unexpected cell death is a potential concern with any novel compound in sensitive primary cell cultures. For the broader class of MAGL inhibitors, some studies have investigated their effects on neuronal survival, with outcomes that can be context-dependent. For instance, some research suggests that MAGL inhibition can be neuroprotective, while other studies indicate that prolonged elevation of 2-AG might lead to desensitization of cannabinoid receptors or other off-target effects that could impact cell health.[3][4] Therefore, it is crucial for researchers to empirically determine the optimal concentration and treatment duration for this compound in their specific primary neuron culture system.
Q3: What are the initial steps to take if I observe increased cell death after treating primary neurons with this compound?
If you observe an unexpected decrease in neuronal viability after treatment with this compound, a systematic troubleshooting approach is recommended. This should include:
-
Confirming the observation: Repeat the experiment with a fresh dilution of this compound.
-
Dose-response analysis: Perform a concentration-response curve to determine if the cytotoxicity is dose-dependent.
-
Time-course experiment: Assess cell viability at multiple time points to understand the kinetics of the cytotoxic effect.
-
Vehicle control check: Ensure that the vehicle used to dissolve this compound is not causing cytotoxicity at the concentration used.
-
Positive control: Include a known cytotoxic agent as a positive control to validate your cell viability assay.
-
Reviewing culture conditions: Scrutinize your primary neuron culture protocol for any potential stressors that could be exacerbated by the compound.[5][6][7]
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a structured approach to identifying and mitigating potential sources of cytotoxicity when using this compound in primary neuron cultures.
Problem 1: Decreased Neuronal Viability Observed in a Dose-Dependent Manner
Possible Causes:
-
On-target toxicity: The pharmacological effect of MAGL inhibition, leading to sustained high levels of 2-AG, might be detrimental to the neurons under your specific experimental conditions.
-
Off-target effects: this compound may have off-target activities at higher concentrations that impact neuronal survival pathways.[8]
Solutions:
-
Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired level of MAGL inhibition.
-
Reduce Treatment Duration: Explore shorter incubation times to minimize prolonged exposure.
-
Assess Target Engagement: If possible, measure 2-AG levels or MAGL activity to correlate with the observed cytotoxicity.
-
Consider Alternative Inhibitors: If cytotoxicity persists at concentrations required for MAGL inhibition, testing other structurally distinct MAGL inhibitors could be informative.
Problem 2: High Variability in Cytotoxicity Results Between Experiments
Possible Causes:
-
Inconsistent Primary Culture Health: Primary neurons are highly sensitive to isolation and culture conditions. Variability in the health of the initial culture can lead to inconsistent responses to compounds.[5][9]
-
Reagent Instability: this compound solution may not be stable over time or with freeze-thaw cycles.
-
Assay Performance: The cytotoxicity assay itself may have high inherent variability.
Solutions:
-
Standardize Neuron Culture Protocol: Ensure consistent dissection, cell plating density, media composition, and incubation conditions.[6][7][10]
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Optimize and Validate Assay: Run appropriate controls for your cytotoxicity assay and ensure it is within its linear range.
Problem 3: No Obvious Dose-Response, but Overall Culture Health is Poor
Possible Causes:
-
General Culture Stress: The primary neurons may be under stress from factors unrelated to the compound, such as suboptimal culture media, substrate coating, or contamination.[5][11]
-
Solvent Toxicity: The vehicle used to dissolve this compound may be contributing to cytotoxicity.
Solutions:
-
Optimize Culture Conditions: Review and optimize your entire primary neuron culture workflow, from dissection to maintenance.[6][7][9]
-
Test Vehicle Toxicity: Run a vehicle-only control at the highest concentration used in your experiments.
-
Consider Serum-Free Media Supplements: Ensure your media is appropriately supplemented for long-term neuronal survival.[6]
Quantitative Data Summary
Since specific quantitative data for this compound cytotoxicity in primary neurons is not publicly available, researchers should generate their own dose-response data. Below is a template table for summarizing such experimental results.
| This compound Concentration (µM) | % Neuronal Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100% | 0% |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Protocols
MTT Assay for Neuronal Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Treat primary neurons with varying concentrations of this compound for the desired duration. Include vehicle-only controls.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is a measure of cytotoxicity.[1]
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Treat primary neurons with varying concentrations of this compound for the desired duration. Include vehicle-only and positive controls (e.g., cell lysis buffer).
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate as per the kit's protocol.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that may be modulated by MAGL inhibitors and could be relevant to understanding potential cytotoxic effects.
References
- 1. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alleviation of neuropathology by inhibition of monoacylglycerol lipase in APP transgenic mice lacking CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. fortunejournals.com [fortunejournals.com]
- 6. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 7. dendrotek.ca [dendrotek.ca]
- 8. Structural basis for Cas9 off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. cellculturedish.com [cellculturedish.com]
Technical Support Center: Experiments with Magl-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Magl-IN-9.
Understanding this compound
This compound is a selective and reversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. By inhibiting MAGL, this compound increases the levels of 2-AG and reduces the levels of arachidonic acid, a precursor for pro-inflammatory prostaglandins. This mechanism gives this compound therapeutic potential in a variety of research areas including pain, inflammation, and neurodegenerative diseases.[1]
Key Properties of this compound:
| Property | Value | Reference |
| IC50 | 2.7 nM | [Di Stefano M, et al., 2023] |
| Molecular Formula | C25H22F4N2O2S | [Di Stefano M, et al., 2023] |
| Molecular Weight | 490.51 | [Di Stefano M, et al., 2023] |
| Solubility | 10 mM in DMSO | [Di Stefano M, et al., 2023] |
| Mechanism of Inhibition | Reversible | [Di Stefano M, et al., 2023] |
Signaling Pathway of MAGL Inhibition
The following diagram illustrates the signaling pathway affected by this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
1. Preparation and Handling of this compound
-
Question: How should I dissolve and store this compound? Answer: this compound is soluble in DMSO up to 10 mM. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability.
-
Question: I am observing precipitation of this compound in my aqueous assay buffer. What can I do? Answer: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: Try using a lower final concentration of this compound in your assay.
-
Use a surfactant: Including a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), in your assay buffer can help to maintain the solubility of the compound.
-
Pre-warm the buffer: Gently warming the assay buffer before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
-
2. In Vitro Enzyme Inhibition Assays
-
Question: I am seeing high variability in my IC50 values for this compound. What are the potential causes? Answer: Variability in IC50 values can stem from several factors. Consider the following:
-
Enzyme Stability: Ensure the MAGL enzyme is stable and active throughout the assay. Use freshly prepared enzyme or aliquots that have not undergone multiple freeze-thaw cycles.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent substrate concentration, ideally at or below the Km value, for all experiments.
-
Incubation Times: For a reversible inhibitor like this compound, pre-incubation time of the enzyme with the inhibitor before adding the substrate is critical. Optimize and keep this time consistent.
-
Assay Conditions: Maintain consistent pH, temperature, and buffer composition across all experiments.[2]
-
Pipetting Errors: Use calibrated pipettes and proper technique to minimize volume variations.
-
-
Question: How can I confirm that this compound is a reversible inhibitor in my assay? Answer: A reversibility assay can be performed. After incubating the enzyme with this compound, dilute the enzyme-inhibitor complex significantly. If the inhibitor is reversible, its dissociation from the enzyme upon dilution will lead to a recovery of enzyme activity. In contrast, an irreversible inhibitor will show no or very slow recovery of activity.
Workflow for a Typical In Vitro MAGL Inhibition Assay:
References
Technical Support Center: Synthesis of Magl-IN-9 Derivatives
Welcome to the technical support center for the synthesis of Magl-IN-9 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered during the synthesis of this important class of monoacylglycerol lipase (MAGL) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: The synthesis of this compound and its analogs typically involves a multi-step sequence. The core of the molecule is an azetidine-piperazine diamide scaffold. The general approach involves the synthesis of a key piperazinyl-azetidine intermediate, followed by coupling with a desired carboxylic acid to form the final amide product.
Q2: What are the key reactive intermediates in the synthesis of this compound derivatives?
A2: The primary reactive intermediates are the N-Boc protected piperazine and a suitable 1-benzhydrylazetidin-3-yl methanesulfonate for the initial S(_N)2 reaction. Following deprotection steps, the free secondary amines of the piperazinyl-azetidine core become the key nucleophiles for the final amide bond formation.
Q3: Are there any known safety concerns with the reagents used in this synthesis?
A3: Standard laboratory safety precautions should be followed. Reagents such as trifluoroacetic acid (TFA) for Boc deprotection and coupling reagents like HATU or EDC/HOBt should be handled with care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield in the initial SN2 reaction between Boc-piperazine and azetidine mesylate. | - Incomplete reaction. - Steric hindrance. - Side reactions, such as elimination. | - Increase reaction time and/or temperature (e.g., reflux in acetonitrile). - Ensure anhydrous conditions to prevent hydrolysis of the mesylate. - Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the generated acid. |
| Incomplete Boc deprotection. | - Insufficient amount of acid (TFA). - Short reaction time. | - Increase the equivalents of TFA. - Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Low yield in the final amide coupling step. | - Inefficient activation of the carboxylic acid. - Poor nucleophilicity of the piperazinyl-azetidine. - Steric hindrance from bulky substituents on either coupling partner. | - Use a more efficient coupling reagent combination (e.g., HATU/DIPEA or COMU/DIPEA). - Ensure the reaction is performed under anhydrous conditions. - For sterically hindered substrates, consider using a less hindered coupling reagent and potentially higher temperatures. |
| Difficulty in purifying the final product. | - Presence of unreacted starting materials. - Formation of closely related byproducts. - Residual coupling reagents or their byproducts. | - Optimize the stoichiometry of the reactants to drive the reaction to completion. - Use column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a triethylamine modifier for basic compounds). - A final purification by preparative HPLC may be necessary to achieve high purity. |
| Formation of multiple products in the final coupling step. | - Racemization of the carboxylic acid if it has a chiral center alpha to the carbonyl. - Acylation at both nitrogen atoms of the piperazine ring if the azetidine nitrogen is not protected. | - Use coupling reagents known to minimize racemization, such as COMU or HATU, and perform the reaction at a lower temperature. - Ensure that the azetidine nitrogen is appropriately protected (e.g., as a benzhydryl group) prior to the final amide coupling. |
Experimental Protocols
General Synthetic Workflow for this compound Derivatives
The synthesis of this compound derivatives can be summarized in the following workflow:
Protocol 1: Synthesis of the Piperazinyl-Azetidine Core
-
SN2 Reaction: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq) in anhydrous acetonitrile, add diisopropylethylamine (DIPEA, 1.5 eq). Heat the reaction mixture at 80°C for 12 hours. After cooling to room temperature, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the coupled product.[1]
-
Boc Deprotection: Dissolve the product from the previous step in dichloromethane and add trifluoroacetic acid (TFA, 10 eq). Stir the reaction at room temperature for 12 hours. Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of the deprotected amine.
-
Amide Coupling (Example with Thiazole-2-carboxylic acid): To a solution of the deprotected amine (1.0 eq) and thiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq). Stir the reaction at room temperature overnight. Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purify the crude product by column chromatography.[1]
-
Benzhydryl Deprotection: Dissolve the amide from the previous step in dichloromethane and cool to 0°C. Add 1-chloroethyl chloroformate (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours. Concentrate the reaction mixture, then add methanol and reflux for 1 hour. Remove the solvent under reduced pressure to yield the hydrochloride salt of the piperazinyl-azetidine core.[1]
Protocol 2: Final Amide Coupling to Synthesize this compound Derivatives
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the piperazinyl-azetidine core hydrochloride salt (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow for troubleshooting common issues in the final amide coupling step, a critical part of the synthesis.
References
optimizing incubation time for Magl-IN-9 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Magl-IN-9, a selective and reversible monoacylglycerol lipase (MAGL) inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and reversible inhibitor of monoacylglycerol lipase (MAGL).[1][2] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous and immune systems.[3][4] By inhibiting MAGL, this compound increases the levels of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2) and modulate downstream signaling pathways.[3][5] MAGL inhibition also reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[3][4]
Q2: What are the potential applications of this compound in cell culture experiments?
This compound can be used as a tool to study the role of the endocannabinoid system in various cellular processes. Given the role of MAGL in cancer, neuroinflammation, and pain, this compound is valuable for investigating:
-
Cancer cell proliferation, migration, and invasion.[4]
-
Neuroinflammatory responses in glial cells and neurons.
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Cellular pathways regulated by 2-AG signaling.
Q3: What is the recommended starting concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental endpoint. Based on available data for this compound and other MAGL inhibitors, a good starting point is:
-
Concentration: 1 µM to 10 µM. A datasheet for this compound mentions its use at 10 μM.[6] Other potent MAGL inhibitors have been shown to be effective in the 1 µM range in vitro.[5]
-
Incubation Time: 24 to 48 hours for assessing effects on cell viability or gene expression.[1] For signaling pathway studies, shorter incubation times (e.g., 30 minutes to a few hours) may be more appropriate.
It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution.[1] The stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal concentration or incubation time. | Perform a dose-response (e.g., 0.1 µM to 20 µM) and time-course (e.g., 6h, 12h, 24h, 48h) experiment to identify the optimal conditions for your cell line and assay. |
| Low MAGL expression in the cell line. | Verify the expression level of MAGL in your cell line of interest using techniques like Western blot or qPCR. | |
| Degradation of this compound in culture medium. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures. | |
| High cell toxicity or unexpected cell death | Concentration of this compound is too high. | Lower the concentration of this compound used in your experiments. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Off-target effects. | While this compound is selective, high concentrations may lead to off-target effects. Compare the effects of this compound with another structurally different MAGL inhibitor to confirm that the observed phenotype is due to MAGL inhibition. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, seeding density, and medium composition. |
| Inaccurate pipetting or dilution of this compound. | Calibrate your pipettes regularly and prepare fresh serial dilutions of the inhibitor for each experiment. | |
| Reversible nature of the inhibitor. | As this compound is a reversible inhibitor, its effects may diminish over time as the compound is metabolized or cleared by the cells. For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time and Concentration of this compound
This protocol outlines a general method to determine the optimal working concentration and incubation time for this compound in a specific cell line using a cell viability assay (e.g., MTT).
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (or other suitable solvent)
-
MTT reagent (or other cell viability assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A suggested concentration range is 0.1, 0.5, 1, 5, 10, and 20 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay: At each time point, perform the MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the concentration of this compound for each incubation time to determine the IC50 value and the optimal non-toxic concentration range.
Protocol 2: Assessing the Effect of this compound on Protein Expression by Western Blot
This protocol describes how to assess the effect of this compound on the expression of a target protein.
Materials:
-
This compound
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Your cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
DMSO
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against your protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed your cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound (determined from Protocol 1) or vehicle control for the desired incubation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Source |
| IC50 for MAGL | 2.7 nM | [1][2] |
| IC50 in U973 cells | 193 nM | [6] |
Table 2: Recommended Starting Concentrations and Incubation Times for MAGL Inhibitors in Cell Culture
| Inhibitor | Cell Line | Concentration Range | Incubation Time | Assay | Source |
| This compound | Mouse brain membrane | 10 µM | 25 min | MAGL inhibition | [6] |
| MJN110 | Bone Marrow Mesenchymal Stem Cells | 1 µM | 24 h | Oxidative stress | |
| JZL184, JW651, MJN110 | A549 (lung carcinoma) | Not specified | Not specified | Angiogenesis | [2] |
| Various | Various cancer cell lines | Up to 100 µM | 48 h | Cell viability | [1] |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors: JZL184, KML29, and MAGLi 432
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three key inhibitors of monoacylglycerol lipase (MAGL): JZL184, KML29, and MAGLi 432. MAGL is a principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system.[1] Inhibition of MAGL elevates 2-AG levels, offering therapeutic potential for various conditions, including pain, inflammation, and neurodegenerative diseases.[1] This document outlines the performance, mechanisms, and experimental data associated with these compounds to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Core Properties
JZL184 is a widely studied, potent, and irreversible inhibitor of MAGL that acts by carbamoylating the enzyme's catalytic serine nucleophile.[2] Its use has been instrumental in elucidating the physiological roles of 2-AG. However, JZL184 exhibits some off-target activity, notably against fatty acid amide hydrolase (FAAH) at higher concentrations and other peripheral carboxylesterases.[2] A significant characteristic of JZL184 is its tendency to produce a full spectrum of cannabimimetic effects, including hypomotility, hypothermia, and analgesia, which are dependent on the CB1 receptor.[2]
KML29 represents a second generation of MAGL inhibitors, developed to improve upon the selectivity profile of earlier compounds like JZL184. It is an O-hexafluoroisopropyl (HFIP) carbamate that also irreversibly inhibits MAGL. A key advantage of KML29 is its greatly enhanced selectivity, with no detectable cross-reactivity with FAAH.[3] This high selectivity allows for a more precise investigation of MAGL-specific functions. Clinically, this translates to a separation of therapeutic effects from unwanted side effects. KML29 has been shown to produce potent antinociceptive effects in models of inflammatory and neuropathic pain without inducing the significant cannabimimetic side effects associated with JZL184.[3][4]
MAGLi 432 is a more recently developed, potent, and highly selective non-covalent inhibitor of MAGL.[5] Its reversible binding mechanism distinguishes it from the covalent inhibitors JZL184 and KML29. It demonstrates high affinity for both human and mouse MAGL.[5] Competitive activity-based protein profiling (ABPP) confirms its high selectivity and potency, suggesting it is superior to JZL184 in this regard.[5]
Data Presentation: Quantitative Comparison of MAGL Inhibitors
The following table summarizes the key quantitative data for JZL184, KML29, and MAGLi 432 based on published experimental findings.
| Parameter | JZL184 | KML29 | MAGLi 432 |
| Mechanism | Irreversible (Carbamate) | Irreversible (HFIP Carbamate) | Non-covalent |
| IC50 (mouse MAGL) | ~8 nM | ~10 nM[2] | 3.1 nM[5] |
| IC50 (human MAGL) | Potent (equivalent to mouse)[3] | 5.9 nM[3] | 4.2 nM[5] |
| Selectivity vs. FAAH | >300-fold; low-level cross-reactivity at high doses | No detectable cross-reactivity[3] | Highly Selective[5] |
| In Vivo Efficacy | Elevates brain 2-AG; antinociceptive at 16-40 mg/kg[4] | Elevates brain 2-AG; antinociceptive ED50 ~0.43 mg/kg[4] | Engages MAGL in vivo[5] |
| Cannabimimetic Effects | Yes (hypomotility, catalepsy, hypothermia)[2][4] | No/significantly reduced[3][4] | Not extensively reported |
Signaling Pathway and Inhibitor Action
The diagram below illustrates the role of MAGL in the endocannabinoid signaling pathway and the mechanism by which these inhibitors exert their effects. By blocking MAGL, the inhibitors prevent the breakdown of 2-AG, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2).
Caption: MAGL inhibitors block the degradation of 2-AG, increasing its availability to activate cannabinoid receptors.
Comparative Analysis of Inhibitor Profiles
The logical diagram below highlights the key distinguishing features of JZL184, KML29, and MAGLi 432, providing a clear basis for comparison.
Caption: Comparison of potency, selectivity, side effects, and mechanism for JZL184, KML29, and MAGLi 432.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental data. Below are protocols for key assays used to characterize these inhibitors.
MAGL Inhibition Assay (IC50 Determination)
This protocol is used to determine the concentration of an inhibitor required to reduce MAGL activity by 50%.
-
Enzyme Source: Homogenates of mouse brain tissue or cells engineered to overexpress human or mouse MAGL.
-
Substrate: A labeled substrate such as [3H]2-oleoylglycerol is commonly used.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., JZL184, KML29) in a suitable buffer.
-
Pre-incubate the enzyme preparation with the inhibitor dilutions or vehicle control for a specified time (e.g., 30 minutes) at 37°C to allow for binding/inactivation.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding a solvent mixture (e.g., chloroform/methanol) to partition the aqueous and organic phases.
-
Quantify the amount of hydrolyzed product in the aqueous phase using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to assess the selectivity of an inhibitor against a whole class of enzymes (e.g., serine hydrolases) in a complex biological sample.
Caption: Workflow for assessing inhibitor selectivity using competitive Activity-Based Protein Profiling (ABPP).
-
Protocol:
-
Treat tissue or cell lysates with various concentrations of the test inhibitor (or vehicle) for a defined period.
-
Add a broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-rhodamine) that covalently binds to the active site of many serine hydrolases.
-
The inhibitor will "compete" with the probe for binding to its target enzyme(s). If the inhibitor is bound to MAGL, the probe cannot bind.
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using in-gel fluorescence scanning.
-
A reduction in the fluorescence intensity of a specific band (e.g., the band corresponding to MAGL at ~33 kDa) in the inhibitor-treated sample compared to the vehicle control indicates target engagement. The absence of signal reduction for other bands indicates selectivity.
-
In Vivo Assessment of Cannabimimetic Effects
This protocol is used to evaluate the central, CB1-mediated side effects of MAGL inhibitors in rodents.
-
Animals: C57BL/6 mice are commonly used.
-
Drug Administration: Inhibitors are administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses.
-
Behavioral Tests (The "Cannabinoid Tetrad"):
-
Locomotor Activity: Place the mouse in an open-field arena and record its movement (distance traveled, rearing) for a set period. Hypomotility is a classic CB1 effect.
-
Catalepsy: Assess the time the mouse remains immobile when placed in an unusual posture (e.g., forepaws on an elevated bar).
-
Body Temperature: Measure rectal temperature at baseline and at time points after drug administration. Hypothermia is a characteristic effect.
-
Analgesia: Test for reduced pain sensitivity using methods like the tail-flick or hot-plate test.
-
-
Data Analysis: Compare the behavioral and physiological readouts between inhibitor-treated groups and vehicle-treated controls. To confirm CB1-mediation, a separate group can be pre-treated with a CB1 antagonist (e.g., rimonabant).
Conclusion
The choice between JZL184, KML29, and MAGLi 432 depends heavily on the specific research question.
-
JZL184 remains a valuable pharmacological tool for initial studies, given the extensive literature characterizing its effects. However, its off-target activities and pronounced cannabimimetic side effects must be considered when interpreting results.
-
KML29 offers a significant improvement in selectivity, making it a superior choice for studies aiming to isolate the effects of MAGL inhibition from those of FAAH or other hydrolases. Its favorable side effect profile suggests it is a better candidate for translation-focused research.[2][3]
-
MAGLi 432 provides a distinct, non-covalent mechanism of action, which can be advantageous for studies requiring reversible inhibition.[5] Its high potency and selectivity make it a promising new tool for probing the endocannabinoid system.[5]
Researchers should carefully consider these distinct profiles to select the most appropriate MAGL inhibitor for their experimental needs, ensuring data is both robust and accurately interpreted.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective monoacylglycerol lipase inhibitors | RTI [rti.org]
- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Magl-IN-9 for Monoacylglycerol Lipase (MAGL): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of Magl-IN-9 for monoacylglycerol lipase (MAGL) against other common MAGL inhibitors. The data presented is compiled from publicly available research and manufacturer datasheets to offer an objective overview for researchers in drug discovery and development.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL leads to elevated levels of 2-AG, which in turn potentiates the activation of cannabinoid receptors CB1 and CB2.[1][2] This mechanism has shown therapeutic potential in a range of neurological and inflammatory disorders.[3][4] However, the development of selective MAGL inhibitors is crucial to avoid off-target effects, particularly on other serine hydrolases such as fatty acid amide hydrolase (FAAH), and alpha/beta-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12), which are also involved in endocannabinoid metabolism.[5][6]
Comparative Selectivity of MAGL Inhibitors
The selectivity of a MAGL inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized MAGL inhibitors against MAGL and a panel of related serine hydrolases.
| Inhibitor | MAGL IC50 (nM) | FAAH IC50 (nM) | ABHD6 IC50 (nM) | ABHD12 IC50 (nM) | Reference(s) |
| This compound | 2.7 | >10,000 | >10,000 | >10,000 | [7] |
| JZL184 | 8 | 4000 | >10,000 | >10,000 | [8] |
| KML29 | 15 | >50,000 | >1000 | Not Reported | [8] |
| MAGL Inhibitor Compound 23 | 80 | >10,000 | >10,000 | >10,000 | [9] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug development. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors within a complex biological sample.[5][10]
Activity-Based Protein Profiling (ABPP) for MAGL Inhibitor Selectivity
Objective: To determine the IC50 values of a test compound (e.g., this compound) against MAGL and other serine hydrolases in a competitive manner.
Materials:
-
Mouse brain membrane proteome or cell lysates expressing the target enzymes.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA or FP-BODIPY).
-
SDS-PAGE gels and fluorescence gel scanner.
-
Buffer solutions (e.g., PBS, lysis buffer).
Methodology:
-
Proteome Preparation: Mouse brain tissue is homogenized in lysis buffer and centrifuged to isolate the membrane fraction, which is rich in MAGL and other target hydrolases. The total protein concentration is determined using a standard assay (e.g., BCA).
-
Competitive Inhibition: Aliquots of the proteome are pre-incubated with a range of concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for target engagement.
-
Probe Labeling: A fluorescently tagged activity-based probe (e.g., FP-TAMRA) is added to each reaction and incubated for a further period (e.g., 30 minutes). The probe will covalently bind to the active site of serine hydrolases that have not been inhibited by the test compound.
-
SDS-PAGE and Fluorescence Scanning: The reactions are quenched with SDS-PAGE loading buffer, and the proteins are separated by size using gel electrophoresis. The gel is then scanned using a fluorescence scanner to visualize the probe-labeled enzymes.
-
Data Analysis: The fluorescence intensity of the bands corresponding to MAGL and other serine hydrolases is quantified. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams are provided.
Caption: MAGL Signaling Pathway and the effect of this compound.
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 3. Inhibition of MAGL activates the Keap1/Nrf2 pathway to attenuate glucocorticoid‐induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.org]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of MAGL Inhibitors: Magl-IN-9 Versus Leading Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel monoacylglycerol lipase (MAGL) inhibitor, Magl-IN-9, against other prominent MAGL inhibitors: JZL184, KML29, and LEI-515. The data presented is compiled from preclinical studies and aims to offer an objective overview to inform research and development decisions in the field of endocannabinoid system modulation.
Introduction to Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system holds significant therapeutic potential for a range of conditions, including neuropathic pain, inflammation, neurodegenerative diseases, and cancer. Furthermore, by reducing the hydrolysis of 2-AG, MAGL inhibition also decreases the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. This dual action makes MAGL an attractive target for drug development.
Comparative Analysis of MAGL Inhibitors
This section details the available in vitro and in vivo data for this compound and its key comparators. While direct head-to-head in vivo studies involving this compound are limited in the public domain, this guide synthesizes available data to provide a comparative perspective.
Note on this compound Identification: Publicly available research frequently refers to a novel, potent MAGL inhibitor as "compound 9". This guide assumes that "this compound" and "compound 9" refer to the same molecule based on consistent reporting in recent scientific literature.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of the selected MAGL inhibitors.
| Inhibitor | Target | IC50 / pIC50 | Selectivity | Species | Reference |
| This compound ("compound 9") | MAGL | pIC50: 4.8 ± 0.1 | Selective over ABHD6 and ABHD12 | Not Specified | [1] |
| This compound ("compound 9") | MAGL | IC50: 3.6 nM | Highly selective over FAAH (>1000 nM) | Not Specified | [2] |
| JZL184 | MAGL | IC50: ~8 nM | ~100-fold selective for MAGL over FAAH and other serine hydrolases in mouse brain. | Mouse | [3] |
| KML29 | MAGL | - | Highly selective | Not Specified | [4] |
| LEI-515 | MAGL | Subnanomolar | High selectivity | Not Specified | [5] |
In Vivo Efficacy
The in vivo effects of these inhibitors have been evaluated in various preclinical models, demonstrating their therapeutic potential.
In vivo data for this compound is emerging. A key study reported its pharmacokinetic profile in mice. After a single oral administration of 10 mg/kg, significant concentrations were observed in both plasma (1.01 µg/mL) and the brain (0.656 µg/g) after one hour, indicating good oral bioavailability and blood-brain barrier penetration[2]. This profile suggests its potential for treating central nervous system disorders.
JZL184 is a widely studied irreversible MAGL inhibitor with demonstrated efficacy in a range of in vivo models:
-
Neuropathic Pain: JZL184 has been shown to dose-dependently reverse mechanical allodynia in mouse models of chemotherapy-induced neuropathic pain[6].
-
Inflammatory Pain: It attenuates inflammatory pain, an effect mediated by CB1 receptors[7].
-
Cancer: In mouse models of lung cancer, JZL184 suppressed tumor growth and metastasis[6]. It also did not interfere with the antiproliferative effects of the chemotherapeutic agent paclitaxel[6].
-
Neuroinflammation and Neurodegeneration: By elevating 2-AG levels, JZL184 has shown neuroprotective effects in models of neuroinflammation.
-
Gastrointestinal Injury: JZL184 has been found to protect against NSAID-induced gastric hemorrhages in mice[8].
KML29 is another potent and selective MAGL inhibitor with demonstrated in vivo activity:
-
Neuropathic and Inflammatory Pain: KML29 has been shown to reduce nociceptive behavior in rodent models of inflammatory and neuropathic pain[9].
-
Neuroinflammation: It is being investigated for its potential in neuroinflammatory conditions. A study showed its effects on neuronal survival in the presence of glial cells[10].
LEI-515 is a peripherally restricted, reversible MAGL inhibitor, which offers the advantage of avoiding central nervous system side effects associated with CB1 receptor activation.
-
Peripheral Pain and Inflammation: LEI-515 has shown efficacy in reducing neuropathic pain and inflammation in preclinical models without inducing CNS-mediated side effects[11][12]. Its effects are primarily mediated by peripheral CB2 receptors[11].
-
Liver Injury: It has been shown to attenuate liver necrosis, oxidative stress, and inflammation in a mouse model of acute liver injury[12].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols used in key in vivo studies of the compared MAGL inhibitors.
General In Vivo Study Parameters
| Parameter | Description |
| Animal Models | Commonly used models include C57BL/6J mice and Sprague-Dawley rats. Specific disease models include chemotherapy-induced neuropathy (e.g., paclitaxel or oxaliplatin administration), inflammatory pain (e.g., carrageenan-induced paw edema), and surgical models of neuropathic pain (e.g., chronic constriction injury of the sciatic nerve)[6][13]. |
| Drug Administration | Inhibitors are typically administered via intraperitoneal (i.p.) or oral (p.o.) routes. Dosing regimens vary depending on the inhibitor and the experimental paradigm, ranging from acute single doses to chronic daily administrations[2][6]. |
| Outcome Measures | Efficacy is assessed using various behavioral tests, such as the von Frey test for mechanical allodynia and the hot plate test for thermal nociception[13]. Biochemical markers, including levels of 2-AG, arachidonic acid, and prostaglandins in tissues like the brain and spinal cord, are measured using techniques like liquid chromatography-mass spectrometry (LC-MS)[2]. |
Specific Experimental Protocol Examples
-
Animal Model: Male C57BL/6J mice.
-
Induction of Neuropathy: Paclitaxel (4 mg/kg) administered intraperitoneally on four alternating days.
-
Inhibitor Administration: JZL184 administered i.p. at doses ranging from 2.5 to 40 mg/kg.
-
Behavioral Assessment: Mechanical allodynia was measured using the von Frey test at baseline and various time points after JZL184 administration.
-
Biochemical Analysis: Spinal cord and dorsal root ganglia were collected for analysis of endocannabinoid levels and inflammatory markers.[6]
-
Animal Model: Male C57BL/6J mice.
-
Induction of Injury: A single intraperitoneal injection of carbon tetrachloride (CCl4).
-
Inhibitor Administration: LEI-515 administered orally at 30 or 100 mg/kg.
-
Assessment of Injury: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured. Liver tissues were collected for histological analysis.
-
Biochemical Analysis: Levels of 2-AG, arachidonic acid, and anandamide were measured in the brain and colon.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.
MAGL Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid and eicosanoid pathways.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical workflow for evaluating the in vivo efficacy of a novel MAGL inhibitor.
Conclusion
The development of potent and selective MAGL inhibitors represents a promising therapeutic strategy for a variety of diseases. While established inhibitors like JZL184, KML29, and LEI-515 have demonstrated significant in vivo efficacy in preclinical models, emerging compounds such as this compound ("compound 9") show considerable promise with favorable in vitro potency and in vivo pharmacokinetic properties.
Key Comparison Points:
-
This compound ("compound 9") demonstrates high potency and selectivity in vitro and encouraging oral bioavailability and brain penetration in vivo, suggesting its potential for both central and peripheral targets.
-
JZL184 is a well-characterized tool compound with robust in vivo efficacy across multiple disease models, though its irreversible nature may raise concerns for chronic dosing.
-
KML29 offers another potent and selective option with demonstrated in vivo efficacy in pain and neuroinflammation models.
-
LEI-515 provides a unique profile as a peripherally restricted inhibitor, potentially offering a safer alternative for treating peripheral disorders by avoiding CNS-related side effects.
Further direct comparative studies are warranted to fully elucidate the relative in vivo efficacy and safety profiles of these inhibitors. The choice of inhibitor for future research and development will likely depend on the specific therapeutic indication, the desired site of action (central vs. peripheral), and the preferred mode of inhibition (reversible vs. irreversible). This guide serves as a foundational resource for navigating the current landscape of in vivo active MAGL inhibitors.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 5. Discovery of Reversible Monoacylglycerol Lipase Inhibitors - Leiden University [universiteitleiden.nl]
- 6. Monoacylglycerol Lipase Inhibitors Reverse Paclitaxel-Induced Nociceptive Behavior and Proinflammatory Markers in a Mouse Model of Chemotherapy-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat mode… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validating the Neuroprotective Effects of Monoacylglycerol Lipase (MAGL) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of monoacylglycerol lipase (MAGL) inhibitors, a promising class of therapeutic agents for neurodegenerative diseases and ischemic stroke. Due to the limited public information on "Magl-IN-9," this document focuses on two well-characterized MAGL inhibitors, JZL184 and MJN110 , as representative examples. The data presented here can serve as a benchmark for evaluating the neuroprotective potential of novel MAGL inhibitors like this compound.
Mechanism of Action: A Dual Approach to Neuroprotection
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL leads to a dual mechanism of action that confers neuroprotection. Firstly, it elevates the levels of 2-AG, which enhances signaling through cannabinoid receptors (CB1 and CB2), promoting anti-inflammatory and neuroprotective effects. Secondly, by preventing the breakdown of 2-AG, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins and other eicosanoids.[1][2][3][4] This reduction in neuroinflammatory mediators further contributes to the overall neuroprotective environment.
Comparative Efficacy of MAGL Inhibitors in Neuroprotection
The following tables summarize key quantitative data from preclinical studies on JZL184 and MJN110, demonstrating their neuroprotective and behavioral effects in models of ischemic stroke and neurodegenerative diseases.
Table 1: Neuroprotective Effects in Ischemic Stroke Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| JZL184 | Rat (ET-1 induced stroke) | 16 mg/kg | Significantly reduced infarct volume and hemispheric swelling. Ameliorated sensorimotor deficits. | [5] |
| MJN110 | Rat (ET-1 induced stroke) | Not specified | Significantly smaller infarct volume compared to vehicle. | [5] |
Table 2: Effects on Neuroinflammation and Neuronal Injury
| Compound | Animal Model | Dosage | Key Findings | Reference |
| JZL184 | Rat (ET-1 induced stroke) | 16 mg/kg | Suppressed inflammatory response and decreased the number of degenerating neurons. Reduced microglial activation. | [5] |
| JZL184 | Mouse (Alzheimer's model) | 12 mg/kg | Reduced reactive astroglial cells in the cortex and hippocampus. | [6] |
Table 3: Effects on Behavior and Cognition
| Compound | Animal Model | Dosage | Behavioral Test | Key Findings | Reference |
| JZL184 | Mouse (Alzheimer's model) | Not specified | Not specified | Improved long-term synaptic plasticity, spatial learning, and memory. | [1] |
| MJN110 | Mouse | 1.25 and 2.5 mg/kg | Chronic Constrictive Injury (neuropathic pain) | Significantly reduced mechanical allodynia. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Ischemic Stroke Model (Endothelin-1 Induced)
-
Animal Model: Adult male spontaneously hypertensive rats (SHR).
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline incision to expose the right common carotid artery (CCA).
-
Inject endothelin-1 (ET-1) adjacent to the middle cerebral artery (MCA) to induce focal ischemia.
-
Suture the incision and allow the animal to recover.
-
-
Assessment:
-
Infarct Volume: 24 hours post-occlusion, euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct. Quantify the infarct volume using image analysis software.
-
Sensorimotor Deficits: Evaluate neurological deficits using a battery of tests such as the grid walk and balance beam tests at specified time points post-stroke.
-
Immunohistochemistry for Microglial Activation (Iba1 Staining)
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Cut the brain into thin sections (e.g., 30 µm) using a cryostat.
-
-
Staining Procedure:
-
Wash sections in phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against Iba1 (a marker for microglia) overnight at 4°C.
-
Wash sections in PBS and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash, mount the sections on slides, and coverslip with a mounting medium containing DAPI to counterstain nuclei.
-
-
Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number and analyze the morphology of Iba1-positive cells in specific brain regions to assess microglial activation.
-
Morris Water Maze for Spatial Learning and Memory
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase (e.g., 5 days): Place the mouse in the pool at different starting locations and allow it to swim and find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds). Record the time taken to find the platform (escape latency).
-
Probe Trial (e.g., Day 6): Remove the platform and allow the mouse to swim freely for a set duration (e.g., 60 seconds).
-
-
Analysis:
-
Learning: A decrease in escape latency across the acquisition days indicates learning.
-
Memory: In the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. A preference for the target quadrant indicates spatial memory.
-
Conclusion
The available evidence strongly supports the neuroprotective potential of MAGL inhibitors in preclinical models of neurological disorders. By upregulating the endocannabinoid system and dampening neuroinflammation, compounds like JZL184 and MJN110 have demonstrated significant efficacy in reducing neuronal damage and improving functional outcomes. This comparative guide provides a framework for the evaluation of new MAGL inhibitors, such as this compound. Future studies should aim to generate comparable quantitative data on the efficacy and safety of novel compounds to facilitate their translation into clinical applications for the treatment of neurodegenerative diseases and ischemic stroke.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. thegms.co [thegms.co]
- 5. Morris Water Maze Test [bio-protocol.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Assessment of gait and sensorimotor deficits in the D1CT-7 mouse model of Tourette syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Magl-IN-9 Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the activity of the monoacylglycerol lipase (MAGL) inhibitor, Magl-IN-9, across various cell lines. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, neuroscience, and inflammation. This document summarizes key experimental data, details the methodologies used, and visualizes the relevant biological pathways and workflows to facilitate a deeper understanding of this compound's cellular effects.
Executive Summary
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound is a specific inhibitor of MAGL, and understanding its potency and efficacy in different cellular contexts is critical for its development as a therapeutic agent. This guide provides a cross-validation of this compound's activity, offering a valuable resource for the scientific community.
Comparative Activity of this compound in Diverse Cell Lines
| Cell Line | Cancer Type | MAGL Expression | Reported IC50 of MAGL Inhibitors (Not specific to this compound) |
| PC-3 | Prostate Cancer | High | JZL184 showed significant reduction in cell aggressiveness.[2] |
| DU145 | Prostate Cancer | High | JZL184 led to elevations in several monoacylglycerols.[2] |
| LNCaP | Prostate Cancer | Low | Lower MAGL activity compared to PC3 and DU145.[2] |
| HT-29 | Colon Cancer | High | KML29 showed antiproliferative activity.[3] |
| OVCAR-3 | Ovarian Cancer | High | Compounds 23, 82, and 93 showed antiproliferative activities.[3] |
| A549 | Lung Cancer | High | Compounds 23, 82, and 93 showed antiproliferative activities.[3] |
| B16-F10 | Melanoma | High | KML29 showed antiproliferative activity.[3] |
| HeLa | Cervical Carcinoma | - | Pristimerin and euphol showed MAGL inhibition.[4] |
| hCMEC/D3 | Human Brain Microvascular Endothelial Cells | Present | MAGLi 432 showed in vitro IC50 values < 10 nM.[5] |
| pHA | Human Astrocytes | Present | MAGLi 432 showed in vitro IC50 values < 10 nM.[5] |
| pHP | Human Pericytes | High | MAGLi 432 showed in vitro IC50 values < 10 nM.[5] |
Note: The IC50 values for this compound in these specific cell lines require further experimental validation. The data presented for other MAGL inhibitors is for comparative purposes to highlight cell lines with known MAGL activity and sensitivity to its inhibition.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the standard protocols for assessing the activity of MAGL inhibitors like this compound.
MAGL Enzymatic Activity Assay (Fluorometric)
This assay measures the enzymatic activity of MAGL by detecting the hydrolysis of a fluorogenic substrate.
-
Materials:
-
MAGL expressing cell lysates or purified MAGL enzyme.
-
Fluorogenic MAGL substrate (e.g., arachidonoyl-1-thio-glycerol).
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA).
-
This compound or other test inhibitors.
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the inhibitor dilutions to the wells of the 96-well plate.
-
Add the MAGL enzyme preparation (cell lysate or purified enzyme) to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 360/460 nm).
-
Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT or Resazurin)
This assay determines the effect of this compound on the proliferation and viability of different cell lines.
-
Materials:
-
Selected cell lines cultured in appropriate media.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution.
-
Solubilization solution (e.g., DMSO or isopropanol with HCl).
-
96-well clear, flat-bottom plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT or Resazurin solution to each well and incubate for 2-4 hours to allow for the conversion of the dye by viable cells.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Western Blotting for MAGL Expression
This technique is used to determine the protein levels of MAGL in different cell lines.
-
Materials:
-
Cell lysates from various cell lines.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against MAGL.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against MAGL.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to compare the relative expression of MAGL across different cell lines.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: MAGL Signaling Pathway and the effect of this compound.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Novel MAGL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of monoacylglycerol lipase (MAGL) inhibitors represents a promising therapeutic strategy for a range of neurological and inflammatory disorders. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central and peripheral nervous systems. By inhibiting MAGL, these novel compounds elevate 2-AG levels, thereby modulating cannabinoid receptor signaling and downstream pathways. A thorough understanding of the pharmacokinetic profiles of these inhibitors is crucial for their preclinical and clinical development. This guide provides a comparative analysis of the pharmacokinetics of three novel MAGL inhibitors, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of three novel MAGL inhibitors: Compound [I], LEI-515, and JNJ-42226314. These compounds have been selected based on the availability of published in vivo data and their representation of different approaches to MAGL inhibition, including both centrally acting and peripherally restricted agents.
| Parameter | Compound [I] (Janssen) | LEI-515 | JNJ-42226314 (Janssen) |
| Species | Rat | Mouse | Rat |
| Dose & Route | 5 mg/kg, oral | 10 mg/kg, oral | 10 mg/kg, i.p. |
| Cmax | 403 ng/mL[1] | Not Reported | Not Reported |
| Tmax | Not Reported | Not Reported | Not Reported |
| AUC | Not Reported | Not Reported | Not Reported |
| Half-life (t1/2) | Not Reported | ~4.5 h | Not Reported |
| Oral Bioavailability (F%) | 73%[1] | ~81% | Not Reported |
| Clearance (CL) | Not Reported | ~35 mL/min/kg | Not Reported |
| Volume of Distribution (Vss) | Not Reported | ~2.1 L/kg | Not Reported |
| Brain/Plasma Ratio | Kpuu,brain = 1.9 (Mouse)[1] | ~0.01 | Brain Penetrant |
Signaling Pathway of MAGL Inhibition
The following diagram illustrates the canonical signaling pathway affected by MAGL inhibition.
Figure 1: Simplified signaling pathway of MAGL inhibition.
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained through rigorous in vivo studies in rodents. The following sections detail the typical experimental methodologies employed.
In Vivo Pharmacokinetic Study in Rodents
1. Animal Models:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Animals are housed in controlled environments with ad libitum access to food and water.
2. Compound Administration:
-
Oral (p.o.): Test compounds are typically formulated in a vehicle such as a solution of 10% Cremophor in phosphate-buffered saline (PBS). Administration is performed via oral gavage.
-
Intravenous (i.v.): For bioavailability studies, compounds are administered via the tail vein.
-
Intraperitoneal (i.p.): Compounds can also be administered via intraperitoneal injection.
3. Blood and Tissue Collection:
-
Blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
For brain concentration analysis, animals are euthanized at specified time points, and brain tissue is rapidly excised, rinsed, and frozen.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Plasma: Proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Brain Tissue: Brain tissue is first homogenized in a suitable buffer. Proteins are then precipitated, and the sample is processed similarly to plasma.
2. LC-MS/MS Analysis:
-
An LC-MS/MS system equipped with a triple quadrupole mass spectrometer is used for quantification.
-
Chromatographic separation is typically achieved on a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analyte and an internal standard.
Experimental Workflow
The diagram below outlines the typical workflow for a preclinical in vivo pharmacokinetic study of a novel MAGL inhibitor.
Figure 2: Experimental workflow for pharmacokinetic profiling.
Discussion
The pharmacokinetic profiles of novel MAGL inhibitors vary significantly based on their chemical structure and design. Compound [I] from Janssen demonstrates good oral bioavailability and brain penetration in rodents, suggesting its potential for treating central nervous system disorders.[1] In contrast, LEI-515 is a peripherally restricted inhibitor with high oral bioavailability. Its limited brain penetration makes it an attractive candidate for treating peripheral inflammatory conditions without the risk of central nervous system side effects. The in vivo efficacy of JNJ-42226314 in rodent pain models highlights its therapeutic potential, and while specific pharmacokinetic data is limited in the public domain, its activity profile suggests sufficient target engagement in vivo.
The choice of a MAGL inhibitor for a specific therapeutic indication will depend heavily on its pharmacokinetic properties. For diseases of the central nervous system, such as neurodegenerative disorders or anxiety, compounds with good brain penetration like Compound [I] are desirable. For peripheral inflammatory or pain conditions, a peripherally restricted agent like LEI-515 may be preferred to minimize potential psychoactive side effects associated with central cannabinoid receptor activation.
This guide provides a snapshot of the current landscape of novel MAGL inhibitors. As more compounds progress through development, a continued focus on comparative pharmacokinetic and pharmacodynamic studies will be essential for identifying the most promising candidates for clinical translation.
References
A Comparative Guide to the Preclinical Validation of Monoacylglycerol Lipase (MAGL) Inhibitors
Introduction:
Monoacylglycerol lipase (MAGL) has emerged as a significant therapeutic target for a range of pathological conditions, including neuropathic pain, inflammation, neurodegenerative diseases, and cancer.[1][2] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule that activates cannabinoid receptors CB1 and CB2.[3] By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced endocannabinoid signaling.[4] This mechanism offers potential therapeutic benefits such as analgesia and anti-inflammatory effects.[4][5] Furthermore, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins, thereby contributing to its anti-inflammatory and neuroprotective properties.[1]
This guide provides a comparative overview of the preclinical validation of MAGL inhibitors, focusing on their efficacy, selectivity, and pharmacokinetic profiles in various disease models. While the specific agent "Magl-IN-9" did not yield specific preclinical data in the conducted search, this guide will focus on well-characterized MAGL inhibitors as representative examples for researchers, scientists, and drug development professionals. The comparison will include the widely studied irreversible inhibitor JZL184 and newer generation inhibitors with distinct properties.
Mechanism of Action of MAGL Inhibitors
MAGL inhibitors block the hydrolysis of 2-AG, leading to its accumulation and a subsequent decrease in the levels of arachidonic acid. This dual action enhances the activation of cannabinoid receptors (CB1 and CB2) by 2-AG and reduces the synthesis of pro-inflammatory eicosanoids.[1] Chronic inhibition of MAGL, however, has been associated with desensitization of CB1 receptors, which has prompted the development of reversible and peripherally restricted inhibitors to mitigate this effect.[6]
Comparative Preclinical Data of MAGL Inhibitors
The following tables summarize the available preclinical data for representative MAGL inhibitors. This data is compiled from various studies in animal models of disease.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | Target | IC50 | Selectivity | Reference |
| JZL184 | Irreversible | Human MAGL | ~8 nM | Highly selective over FAAH and ABHD6 | [7] |
| Compound [I] | Non-covalent | Human MAGL | 10 nM | Not specified | [8] |
Table 2: Pharmacokinetic Properties
| Compound | Animal Model | Route | Bioavailability | Brain Penetration | Reference |
| Compound [I] | Rat | Oral (5 mg/kg) | 73% | Excellent (Kpuu,brain = 1.9) | [8] |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| JZL184 | Mouse | Neuropathic Pain | Reduced mechanical allodynia | [9] |
| JZL184 | Mouse | Parkinson's Disease (MPTP model) | Protected against dopaminergic neurodegeneration | [1] |
| JZL184 | Mouse | Lung Cancer (A549 xenograft) | Dose-dependent tumor regression | [10] |
| ABD-1970 | Mouse | Migraine (NTG model) | Blocked acute and chronic migraine-associated pain without tolerance | [9] |
| Reversible Inhibitors (general) | Mouse/Rat | Neuropathic & Inflammatory Pain | Showed anti-hyperalgesic and anti-allodynic effects | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used in the validation of MAGL inhibitors.
Neuropathic Pain Model (Chronic Constriction Injury)
-
Animal Model: Adult male C57BL/6J mice are typically used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and loose ligatures are tied around it.
-
Drug Administration: The MAGL inhibitor or vehicle is administered, for example, via intraperitoneal (i.p.) injection.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is measured before and after drug administration at various time points.
-
Biochemical Analysis: After the final behavioral test, brain and spinal cord tissues may be collected to measure 2-AG and arachidonic acid levels using liquid chromatography-mass spectrometry (LC-MS).
Tumor Xenograft Model
-
Cell Culture: Human cancer cells (e.g., A549 lung carcinoma) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Drug Treatment: Once tumors reach a palpable size, mice are randomized to receive the MAGL inhibitor or vehicle daily.
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and may be used for histological or biochemical analysis (e.g., CD31 staining for angiogenesis).
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 6. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel MAGL inhibitor with excellent brain penetration and oral bioavailability | BioWorld [bioworld.com]
- 9. Enhancement of the endocannabinoid system through monoacylglycerol lipase inhibition relieves migraine-associated pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Magl-IN-9: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Magl-IN-9, a monoacylglycerol lipase (MAGL) inhibitor, are critical for maintaining laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of disposal procedures based on its likely chemical classification as an azetidine, piperidine, and carbamate derivative. Researchers, scientists, and drug development professionals should treat this compound as a hazardous chemical and follow the precautionary measures outlined below.
Immediate Safety and Disposal Protocol
The proper disposal of this compound is paramount to prevent potential environmental contamination and ensure personnel safety. As a small molecule enzyme inhibitor, it should not be disposed of down the drain or in regular solid waste. All waste containing this compound, including pure compound, contaminated solutions, and labware, must be collected and managed as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Isolate all this compound waste. This includes unused or expired compounds, solutions from experiments, and any materials that have come into contact with the substance (e.g., pipette tips, gloves, vials, and absorbent paper).
-
Containerization:
-
Solid Waste: Collect solid waste, such as contaminated gloves and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified. The container should be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and volume.
-
-
Labeling: All waste containers must be accurately labeled with their contents. Include the full chemical name (this compound) and any other components of the waste mixture.
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data and Chemical Properties
While a specific SDS for this compound is not publicly available, the following table summarizes the expected quantitative data and chemical properties based on its classification as an azetidine, piperidine, and carbamate derivative. This information is intended for risk assessment and handling purposes.
| Property | Expected Value/Characteristic |
| Physical State | Solid (crystalline or powder) |
| Solubility | Likely soluble in organic solvents such as DMSO, ethanol, and methanol. Quaternary ammonium compounds, a related class, exhibit enhanced solubility in polar solvents like water. The solubility of piperidine carbamate derivatives can be influenced by their molecular structure.[1] |
| Toxicity (LD50/LC50) | Expected to have moderate to high toxicity. Azetidine-2-one derivatives have shown LD50 values in the range of 500-5000 mg/kg in mice, indicating moderate toxicity.[2] Carbamate pesticides can be extremely toxic, with some having oral LD50 values in rats as low as 8 mg/kg. The 96-hour LC50 for certain carbamates in fish can be as low as 0.004 mg/L.[3] |
| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases. |
| Reactivity | May be incompatible with strong oxidizing agents. Carbamates can be hydrolyzed under basic or acidic conditions. |
Experimental Protocol: In Vitro MAGL Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory activity of this compound on monoacylglycerol lipase (MAGL) in a laboratory setting.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL substrate (e.g., 4-nitrophenyl acetate)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., JZL195)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of the MAGL enzyme and the substrate in the assay buffer. Prepare a series of dilutions of this compound to determine the IC50 value.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the this compound dilutions to the test wells.
-
Add the solvent control (e.g., DMSO) to the control wells.
-
Add the positive control inhibitor to its designated wells.
-
-
Enzyme Addition: Add the diluted MAGL enzyme solution to all wells except for the background control wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the MAGL substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 405-415 nm for the product of 4-nitrophenyl acetate hydrolysis) at multiple time points using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Magl-IN-9
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Magl-IN-9, a potent monoacylglycerol lipase (MAGL) inhibitor. Given the limited publicly available safety data for this specific compound, a highly cautious approach is mandated. The following procedures are based on best practices for handling potent, powdered research chemicals of unknown toxicity.
Immediate Safety and Personal Protective Equipment (PPE)
A risk assessment is the first step in determining the appropriate level of personal protective equipment.[1] For a novel or uncharacterized compound like this compound, initial handling should be performed at a minimum of PPE Level C, with consideration for Level B depending on the scale of the operation and the potential for aerosolization.[2][3]
PPE Levels and Recommended Use
| PPE Level | Description | Recommended Use for this compound |
| Level D | Minimum protection; includes safety glasses, gloves, and a lab coat.[2] | Not Recommended for initial handling of undiluted this compound. May be appropriate for handling very dilute solutions in a well-ventilated area. |
| Level C | Requires the use of an air-purifying respirator, chemical-resistant clothing, and inner and outer gloves.[2][3] | Minimum Recommended Level for weighing and preparing stock solutions of this compound. |
| Level B | Requires the highest level of respiratory protection (e.g., SCBA) with a lesser level of skin protection.[2][3] | Recommended for large-scale operations or situations with a high risk of aerosolization where the compound's inhalation toxicity is unknown. |
| Level A | Highest level of respiratory, skin, and eye protection, including a fully encapsulated suit.[2][3] | Typically not required for laboratory-scale handling unless there is a significant risk of exposure to a highly toxic, volatile, or skin-absorptive substance. |
Standard Operating Procedure for Handling this compound Powder
-
Designated Area: All handling of solid this compound must occur in a designated area, such as a certified chemical fume hood or a containment glove box.
-
Personal Protective Equipment: At a minimum, wear a lab coat, safety goggles with side shields, and two pairs of chemical-resistant nitrile gloves.[1] For weighing and preparing solutions, a full-face air-purifying respirator with appropriate cartridges should be used.[2]
-
Weighing: Use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Add solvent to the powdered compound slowly to avoid generating dust.
-
Decontamination: After handling, wipe down the work surface, balance, and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Experimental Workflow for Handling Potent Compounds
The following diagram outlines a safe workflow for handling a potent, powdered research chemical like this compound.
Caption: Workflow for handling potent powdered compounds.
Disposal Plan
All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a sealed, clearly labeled, and appropriate solvent waste container. |
| Sharps | Dispose of in a designated sharps container for chemical contaminants. |
Do not dispose of this compound down the drain or in regular trash. Follow all institutional and local regulations for hazardous waste disposal.
Signaling Pathway of MAGL Inhibition
This compound is an inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] By inhibiting MAGL, this compound increases the levels of 2-AG, which then activates cannabinoid receptors CB1 and CB2.[6][7]
Caption: Inhibition of the MAGL signaling pathway by this compound.
References
- 1. iogp.org [iogp.org]
- 2. epa.gov [epa.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of monoacylglycerol lipase and its occupancy by an exogenous ligand in rhesus monkey brains using [18F]T-401 and PET - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
